molecular formula C6H5ClN4S B1296437 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 85426-79-5

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1296437
CAS No.: 85426-79-5
M. Wt: 200.65 g/mol
InChI Key: XIGOZRPGXGIKFT-UHFFFAOYSA-N
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Description

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4S and its molecular weight is 200.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOZRPGXGIKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321116
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85426-79-5
Record name 85426-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource of its known physicochemical characteristics, spectral data, and its role as a key intermediate in the synthesis of bioactive molecules.

Core Physicochemical Properties

PropertyValueSource
CAS Number 85426-79-5N/A
Molecular Formula C₆H₅ClN₄SN/A
Molecular Weight 200.65 g/mol [1]
Melting Point 68-69 °C (for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine)[2]
Boiling Point Not available
Solubility Not explicitly available. General solubility of pyrimidine derivatives in methanol has been studied, but specific data for this compound is lacking.[3]

Spectral Data for Characterization

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for the target compound is not available, the following data for the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine offers valuable insight into the expected spectral features.

Spectroscopic Technique Observed Peaks and Assignments (for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) Source
¹H NMR (DMSO-d₆)δ 4.08 (3H, s, CH₃), 4.92 (2H, s, CH₂Cl), 8.46 (1H, s, pyrazole-H)[2]
¹³C NMR (DMSO-d₆)δ 34.4 (CH₃), 46.5 (CH₂Cl), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl)[2]
Infrared (IR) (KBr)ν (cm⁻¹): 3434, 3125, 3030, 2977, 2950 (C-H), 1722, 1591, 1547 (C=N), 1498, 1444, 1406, 1295, 1217, 1132, 965, 899, 844, 794, 750, 721, 666, 607, 547, 520, 424[2]
Mass Spectrometry (EI) m/z (%): 220 (M+4, 10), 218 (M+2, 63), 216 (M⁺, 100), 181 (35), 145 (13), 49 (30), 15 (35)[2]

Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from simpler pyrazole precursors. The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives.[2][4]

Synthesis of a 4-chloro-pyrazolo[3,4-d]pyrimidine derivative (A Representative Protocol)

This protocol describes the synthesis of a related compound, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which illustrates the key chemical transformations.

Step 1: Cyclization to form the pyrazolo[3,4-d]pyrimidine core

  • A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at 190°C for 2 hours.

  • The reaction mixture is then cooled, and the resulting solid is treated with a 10% potassium hydroxide solution.

  • The solution is subsequently acidified with dilute hydrochloric acid to a pH of 4-5.

  • The precipitate is collected by filtration, washed with water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Step 2: Chlorination

  • The product from Step 1 is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice water with stirring.

  • The resulting precipitate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with cold water, and dried.

To obtain the target molecule, this compound, a subsequent nucleophilic substitution of one of the chloro groups with a methylthio group would be necessary.

Biological Activity and Signaling Pathways

Derivatives of this compound are recognized for their potential as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway and the Role of Pyrazolo[3,4-d]pyrimidine Inhibitors

The following diagram illustrates the EGFR signaling cascade and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Downstream Activates Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Inhibitor->Dimerization Inhibits ATP binding ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Experimental_Workflow Start Starting Materials: 5-Amino-1H-pyrazole-4-carboxamide Urea Cyclization Cyclization Start->Cyclization Intermediate1 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione Cyclization->Intermediate1 Chlorination Chlorination (POCl₃) Intermediate1->Chlorination Intermediate2 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Chlorination->Intermediate2 Substitution Nucleophilic Substitution (e.g., with NaSMe) Intermediate2->Substitution Product 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Substitution->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization

References

Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details a robust three-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process commencing with the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form the core pyrazolo[3,4-d]pyrimidine ring system. This is followed by a chlorination step to introduce reactive chloro groups, and finally, a selective nucleophilic substitution to install the methylthio group.

Synthesis_Pathway A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110°C D 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->D NaSCH3, EtOH, rt

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

This step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the dihydroxy pyrazolopyrimidine core.

Experimental Workflow:

Step1_Workflow start Start reactants Mix 5-amino-1H-pyrazole-4-carboxamide and urea start->reactants heat Heat to 190°C for 2h reactants->heat cool Cool the reaction mixture heat->cool dissolve Dissolve in 10% KOH solution cool->dissolve acidify Acidify with dilute HCl to pH 4-5 dissolve->acidify filter Filter the precipitate acidify->filter wash Wash with water filter->wash dry Dry the solid wash->dry end End dry->end

Caption: Workflow for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol.

Protocol:

A mixture of 5-amino-1H-pyrazole-4-carboxamide (10.0 g, 79.3 mmol) and urea (47.6 g, 793 mmol) is heated to 190°C for 2 hours. The reaction mixture is then cooled to room temperature and dissolved in a 10% aqueous potassium hydroxide solution. The resulting solution is carefully acidified with dilute hydrochloric acid to a pH of 4-5. The precipitate that forms is collected by filtration, washed with water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a solid.

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride.

Experimental Workflow:

Step2_Workflow start Start mix Add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol to POCl3 start->mix reflux Reflux at 110°C for 4h mix->reflux cool Cool the reaction mixture reflux->cool quench Pour onto ice water cool->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate end End concentrate->end

Caption: Workflow for the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol:

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol (5.0 g, 32.9 mmol) is added portion-wise to phosphorus oxychloride (30 mL, 322 mmol). The mixture is heated to reflux at 110°C and maintained for 4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Synthesis of this compound

This final step involves the selective nucleophilic substitution of the chlorine atom at the C6 position with a methylthio group. This proposed protocol is based on established principles of regioselectivity in nucleophilic aromatic substitution on dihalopyrimidines, where the C4/C6 positions are generally more reactive than the C2 position.

Experimental Workflow:

Step3_Workflow start Start dissolve Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in ethanol start->dissolve add_reagent Add sodium methanethiolate solution dissolve->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry Dry the organic layer extract->dry concentrate Concentrate and purify by chromatography dry->concentrate end End concentrate->end

Caption: Proposed workflow for the synthesis of this compound.

Proposed Protocol:

To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (2.0 g, 10.6 mmol) in ethanol (50 mL) at room temperature is added a solution of sodium methanethiolate (0.74 g, 10.6 mmol) in ethanol (20 mL) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Amino-1H-pyrazole-4-carboxamideC₄H₆N₄O126.12Solid3979-33-3
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diolC₅H₄N₄O₂152.11White solid3689-75-6
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineC₅H₂Cl₂N₄189.00Yellow solid42754-96-1
This compoundC₆H₅ClN₄S200.65Not specified85426-79-5

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
15-Amino-1H-pyrazole-4-carboxamide → 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diolUreaNone190°C2 h~75%
21H-Pyrazolo[3,4-d]pyrimidine-4,6-diol → 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidinePOCl₃None110°C4 h~66%
34,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine → this compoundSodium methanethiolateEthanolRoom Temp.-Estimated

Table 3: Spectroscopic Data

Compound Name1H NMR (δ ppm)13C NMR (δ ppm)Mass Spectrometry (m/z)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol13.29 (s, 1H), 11.34 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H) in DMSO-d₆Not availableNot available
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine11.56 (br, 1H), 8.43 (s, 1H) in CDCl₃[1]Not available[M+1]⁺ 190.68[1]
This compoundNot availableNot availableNot available

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate for further derivatization and biological evaluation. The provided workflows and reaction diagrams offer a clear visual guide to the synthetic process.

References

An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to endogenous purines, the pyrazolo[3,4-d]pyrimidine scaffold is a recognized "privileged structure" in drug discovery, particularly in the development of kinase inhibitors. This document consolidates available chemical data, provides context on its potential biological significance through related compounds, and outlines general synthetic and analytical methodologies common to this class of molecules.

Chemical Structure and Identification

This compound is a substituted purine analog. The core is a pyrazolo[3,4-d]pyrimidine bicyclic system, with a chlorine atom at the 4-position and a methylthio group at the 6-position.

Identifier Value
IUPAC Name This compound
CAS Number 85426-79-5[1][2][3][4][5][6]
Molecular Formula C₆H₅ClN₄S[1][3][4]
Molecular Weight 200.65 g/mol [1][3]
Canonical SMILES CSC1=NC(Cl)=C2C(NN=C2)=N1[1]
InChI Key XIGOZRPGXGIKFT-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively available in the public domain. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF.

Synthesis and Characterization

A plausible synthetic approach, based on related compounds, could involve the chlorination and subsequent thiomethylation of a pyrazolo[3,4-d]pyrimidine precursor.

General Workflow for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines:

synthesis_workflow start Starting Materials (e.g., Substituted Pyrazole) step1 Cyclization with a Pyrimidine Precursor start->step1 step2 Functional Group Interconversion (e.g., Chlorination) step1->step2 step3 Substitution with Methyl Mercaptan step2->step3 product 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine step3->product

Caption: A generalized synthetic workflow for producing substituted pyrazolo[3,4-d]pyrimidines.

Characterization:

The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound are not widely published, analogous data from related compounds are illustrative.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole proton, and the methyl protons of the methylthio group. The exact chemical shifts would depend on the solvent used.
¹³C NMR Resonances for the carbon atoms in the pyrazolo[3,4-d]pyrimidine core and the methylthio group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (200.65 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8][9][10][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While there is no specific biological data for this compound in the available literature, its structural similarity to known kinase inhibitors suggests it may have potential activity against various kinases.

Potential Signaling Pathways of Interest:

Many pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, such as Src and the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10][11] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration.

Illustrative EGFR Signaling Pathway:

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Illustrative Src Signaling Pathway:

src_signaling GrowthFactor Growth Factor Receptor Src Src GrowthFactor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src

Caption: Simplified Src signaling pathway and the potential point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the searched literature. However, the following are generalized protocols for the synthesis and analysis of similar compounds, which could be adapted by researchers.

General Protocol for Kinase Inhibition Assay:

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

kinase_assay_workflow start Prepare Assay Buffer, Kinase, Substrate, and ATP step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Reaction with ATP and Substrate step1->step2 step3 Stop Reaction and Detect Phosphorylation step2->step3 analysis Data Analysis (IC50 determination) step3->analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a readily identifiable chemical entity with a high potential for biological activity, given its membership in the pyrazolo[3,4-d]pyrimidine class of compounds. While specific experimental data and biological studies for this particular molecule are sparse in the public domain, the wealth of information on related analogs provides a strong foundation for future research. This guide serves as a starting point for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and similar compounds. Further investigation is warranted to fully elucidate its physicochemical properties, biological activity, and potential as a lead compound in drug discovery programs.

References

The Biological Landscape of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While this core structure itself is not extensively profiled for its own biological activity, it serves as a foundational scaffold for the development of potent inhibitors targeting key enzymes and signaling pathways implicated in various diseases, most notably cancer. This guide explores the biological significance of this compound through the lens of its derivatives, detailing their activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered on anticancer effects. These compounds are frequently designed as kinase inhibitors, leveraging the pyrazolo[3,4-d]pyrimidine core as a purine analog to compete with ATP for the binding sites of various kinases.

Key therapeutic targets and activities include:

  • Enzyme Inhibition: A significant body of research highlights the role of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various enzymes. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] The structural modifications enabled by the chloro and methylthio groups at the 4 and 6 positions, respectively, are crucial for achieving desired potency and selectivity.

  • Anticancer Activity: Numerous studies have synthesized and evaluated novel pyrazolo[3,4-d]pyrimidine derivatives for their antitumor properties across a wide range of cancer cell lines.[1][2][3] For instance, certain derivatives have shown potent activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer, melanoma, leukemia, and renal cancer models.[2][4]

  • Signaling Pathway Modulation: The biological effects of these compounds are often mediated through the modulation of critical cellular signaling pathways. One notable example is the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[5] Derivatives have also been shown to interfere with pathways driven by receptor tyrosine kinases like EGFR.[6][7]

Quantitative Data on Derivative Efficacy

The following tables summarize the in vitro efficacy of various derivatives synthesized from the this compound scaffold, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[1]
10e MCF-7 (Breast)11[2]
5e Human Hepatoma Carcinoma 74024.55[3]
5e Human Hepatoma Carcinoma 72216.28[3]
1a A549 (Lung)2.24[8]
12b MDA-MB-468 (Breast)3.343 ± 0.13[9]
12b T-47D (Breast)4.792 ± 0.21[9]
P1 & P2 HCT 116, HepG2, MCF-722.7 - 40.75[10]

Table 2: Enzyme Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
15 EGFR0.135[7]
16 EGFR0.034[7]
4 EGFR0.054[7]
12b EGFRWT0.016[11]
7f DHFR1.83[12]

Key Signaling Pathways

The biological activity of derivatives of this compound is often linked to the modulation of specific signaling pathways. Below are diagrams illustrating these interactions.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Nrf2_Activation_Pathway cluster_nucleus Nuclear Translocation Derivative Pyrazolo[3,4-d]pyrimidine Derivative (KKC080106) Keap1 Keap1 Derivative->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Proteasome Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Neuroprotective Genes ARE->Genes Induces Expression

Caption: Activation of the Nrf2 pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

The evaluation of the biological activity of compounds derived from this compound involves a range of standard and specialized assays.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a logarithmic dilution series) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8]

Kinase Inhibition Assay

These assays are employed to determine the inhibitory activity of the compounds against specific kinases.

Methodology:

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate, and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated, and IC50 or Ki values are determined from dose-response curves.[13][14]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to investigate the mechanism of cell death induced by the test compounds.

Methodology for Apoptosis (Sub-G1 Peak Analysis):

  • Cell Treatment: Cancer cells are treated with the test compound at concentrations around its IC50 value for a defined period (e.g., 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells, which have fragmented DNA, will appear as a population with lower DNA content than diploid cells (the sub-G1 peak).

  • Data Interpretation: The percentage of cells in the sub-G1 phase is quantified to determine the extent of apoptosis induction.[8][9]

Synthesis and Logical Workflow

The synthesis of biologically active derivatives from this compound typically involves nucleophilic substitution at the C4-chloro position.

Synthesis_Workflow Start 4-chloro-6-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Reaction Nucleophilic Substitution (e.g., with an amine) Start->Reaction Derivative 4-amino substituted pyrazolo[3,4-d]pyrimidine derivative Reaction->Derivative Screening Biological Screening (e.g., anticancer, kinase assays) Derivative->Screening Active Active Compound Screening->Active Identified Inactive Inactive Compound Screening->Inactive Identified Optimization Lead Optimization (SAR studies) Active->Optimization

Caption: General workflow for the synthesis and screening of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. While its intrinsic biological activity is not the primary focus of research, its role as a key intermediate enables the synthesis of a wide range of derivatives with potent and specific biological activities. The extensive research into its derivatives, particularly in the realm of oncology, underscores the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core. Future research will likely continue to leverage this scaffold for the development of novel therapeutics targeting a variety of diseases.

References

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the design of potent and selective inhibitors. This technical guide focuses on the this compound core, a key intermediate and building block for the synthesis of a diverse array of kinase inhibitors.

Overview of the Kinase Inhibitor Scaffold

The this compound scaffold offers several strategic advantages for kinase inhibitor design. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The methylthio group at the 6-position can also be modified, providing another avenue for structure-activity relationship (SAR) studies. This scaffold has been successfully utilized to develop inhibitors targeting a range of kinases implicated in cancer and other diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives generally follows a convergent approach, starting from commercially available pyrazole precursors.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (e.g., 5-amino-1H-pyrazole-4-carbonitrile) B Cyclization (e.g., with formamide) A->B C Chlorination (e.g., with POCl3) B->C D Nucleophilic Substitution (at C4-position with amines) C->D E Further Modification (e.g., at C6-position) D->E F In vitro Kinase Assays E->F Screening G Cell-based Assays (e.g., proliferation, migration) F->G H In vivo Studies (e.g., xenograft models) G->H

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

This protocol is adapted from the synthesis of Src inhibitors.[1]

  • Synthesis of 4-chloro pyrazolo[3,4-d]pyrimidines: The starting 4-chloro pyrazolo[3,4-d]pyrimidine intermediates can be synthesized according to previously described methods.[1]

  • Nucleophilic Substitution: A solution of the appropriate 4-chloro pyrazolo[3,4-d]pyrimidine (1 equivalent) and the desired aniline (1.2 equivalents) in absolute ethanol is refluxed for 4-8 hours.

  • Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is treated with water and extracted with dichloromethane. The organic layer is washed with water, dried over magnesium sulfate, and concentrated. The resulting solid is purified by crystallization from ethanol to afford the final 4-amino substituted product.

Target Kinases and Biological Activity

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a variety of kinases. The following tables summarize the reported quantitative data.

Breast Tumor Kinase (BRK/PTK6) Inhibition
CompoundIC50 (nM)NotesReference
51 3.37 ± 2.19A lead candidate with a para-fluorine substitution on the phenolic system. Showed significant anti-migratory and anti-invasive activity in TNBC cell lines.[2]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
CompoundIC50 (µM)TargetNotesReference
2a -EGFR-TKDemonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation.[3]
2d -EGFR-TKDemonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation.[3]
2g -EGFR-TKDemonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation.[3]
4 0.054EGFRShowed potent anti-proliferative activity.[4]
15 0.135EGFRExhibited excellent broad-spectrum cytotoxic activity.[4]
16 0.034EGFRShowed significant EGFR inhibitory activity and induced cell cycle arrest.[4]
12b 0.016EGFRWTThe most potent member against wild-type EGFR.[5][6]
12b 0.236EGFRT790MShowed noticeable activity against the mutant EGFR.[5][6]
Src Family Kinase Inhibition
CompoundKi (µM)TargetNotesReference
2a (SI388) 0.023SrcAlso showed activity against Fyn (Ki = 0.045 µM) and Bcr-Abl (Ki = 0.033 µM).[1]
2b 0.045Src-[1]
2c 0.039Src-[1]

Signaling Pathways

The inhibition of key kinases by this compound derivatives disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway inhibition.

Src Signaling Pathway

The diagram below shows the central role of Src kinase in various cellular processes and its inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

G Src Src Kinase Proliferation Proliferation Src->Proliferation Survival Survival Src->Survival Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src

Caption: Src signaling pathway inhibition.

Conclusion

The this compound core represents a highly versatile and valuable scaffold for the development of kinase inhibitors. Its synthetic tractability, coupled with the ability to target a diverse range of kinases with high potency, makes it an attractive starting point for drug discovery programs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further exploration of the chemical space around this scaffold is likely to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Technical Guide to the Derivatives of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for a diverse array of derivatives with significant therapeutic potential. Its structural analogy to purine bases allows for interaction with a variety of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this core, with a focus on their role as kinase inhibitors in drug discovery.

Synthesis of Derivatives

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, leading to the generation of extensive chemical libraries for biological screening.

Nucleophilic Aromatic Substitution

The most common approach to derivatize the core is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine and pyrazole rings activates the C4-chloro group for displacement by various nucleophiles.

4-Amino Derivatives: Treatment of the parent compound with a diverse range of primary and secondary amines, including anilines and aliphatic amines, in the presence of a base such as diisopropylethylamine (DIPEA) or in a suitable solvent like ethanol at reflux, readily affords the corresponding 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.[1][2]

4-Alkoxy and 4-Aryloxy Derivatives: Reaction with alkoxides or phenoxides, typically generated in situ using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), yields the corresponding 4-alkoxy or 4-aryloxy ethers.

4-Hydrazinyl Derivatives: The chloro group can also be displaced by hydrazine hydrate, leading to the formation of 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This hydrazinyl derivative is a key intermediate that can be further elaborated, for instance, by condensation with aldehydes or ketones to form hydrazones, or cyclized to generate fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents at the C4 position, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C bonds, significantly expanding the chemical space of accessible derivatives.

Suzuki-Miyaura Coupling: The reaction of this compound with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) provides access to 4-aryl- and 4-heteroaryl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines.

Stille Coupling: Alternatively, organostannanes can be employed as coupling partners in the Stille reaction, again utilizing a palladium catalyst to forge the C-C bond.

Biological Activity and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a predominant focus on their role as inhibitors of protein kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overexpression and mutations of EGFR are common in various solid tumors, making it a well-validated target for anticancer therapy. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.

Src Family Kinase (SFK) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has also been identified as a potent inhibitor of Src family kinases (SFKs).[3][4][5] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is frequently observed in various cancers. Derivatives of this compound have been shown to effectively inhibit Src kinase activity, leading to reduced tumor growth and cell cycle arrest.[4][5]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a fundamental aspect of cancer development. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine moiety of ATP makes it an ideal scaffold for designing CDK inhibitors. Various derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected derivatives of this compound.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity

CompoundR (at C4)IC₅₀ (µM)Cancer Cell LineReference
1a -NH-(2-chlorophenyl)>10A-431Schenone et al., 2004
1b -NH-(3-chlorophenyl)>10A-431Schenone et al., 2004
1c -NH-(4-chlorophenyl)>10A-431Schenone et al., 2004

Table 2: Src Kinase Inhibitory Activity

CompoundR (at C4)R' (at N1)Ki (µM)Reference
2a -NH-(2-chlorophenyl)-CH₂CH(Cl)Ph0.423Schenone et al., 2023
2b -NH-(4-chlorophenyl)-CH₂CH(Cl)Ph0.785Schenone et al., 2023

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is added the appropriate amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2 mmol). The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

In a reaction vessel, this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2 mmol) are combined. A degassed solvent mixture, for example, dioxane and water (4:1, 10 mL), is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the desired 4-aryl derivative.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

General Workflow for Synthesis and Biological Evaluation

Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Start 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of Derivatives SNAr->Library Coupling->Library Screening In vitro Kinase Assays (EGFR, Src, CDK, etc.) Library->Screening Cell_based Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Cell_based->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Src Kinase Signaling Pathway and Inhibition

Src_Signaling cluster_downstream Downstream Effectors Src Src Kinase FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->Src Inhibits Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: Simplified Src kinase signaling pathway and its inhibition.

References

Spectroscopic Profile of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the structural analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These values provide a reference for the expected spectral characteristics of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Table 1: ¹H NMR Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.46s1HC3-H (pyrazole ring)
4.92s2H-CH₂Cl
4.08s3HN-CH₃

Table 2: ¹³C NMR Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]

Chemical Shift (δ) ppmAssignment
161.8C6
153.8C4
153.2C7a
132.0C3
111.7C3a
46.5-CH₂Cl
34.4N-CH₃

Table 3: IR Spectroscopic Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]

Wavenumber (cm⁻¹)Interpretation
3125, 3030, 2977, 2950C-H stretching
1591, 1547C=N stretching
1498, 1444, 1406Aromatic ring vibrations
750C-Cl stretching

Table 4: Mass Spectrometry Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]

m/zRelative Intensity (%)Assignment
216100[M]⁺
21863[M+2]⁺
22010[M+4]⁺
18135[M-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is useful for determining the molecular ion of more polar compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and significant fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Strategic Role of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules built on this framework to effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Within this privileged class of compounds, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine emerges as a highly versatile and valuable precursor for the synthesis of potent and selective drug candidates, most notably in the realm of oncology.

This technical guide provides a comprehensive overview of the synthesis and utility of this compound as a key building block in drug discovery. It details the synthetic pathways to this precursor, its subsequent elaboration into pharmacologically active molecules, and the biological rationale for their therapeutic applications, with a focus on the inhibition of key signaling pathways in cancer.

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the construction of a suitably substituted pyrazole ring, followed by the annulation of the pyrimidine ring and subsequent chlorination. While a definitive, step-by-step protocol for this specific molecule is not extensively detailed in singular reports, a reliable synthetic strategy can be constructed based on well-established methodologies for analogous pyrazolo[3,4-d]pyrimidines.

The logical synthetic workflow commences with the formation of a pyrazole precursor bearing the required methylthio and a cyano or ester group, which is essential for the subsequent pyrimidine ring closure.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Selective Thiolation A Starting Materials (e.g., malononitrile derivatives, CS2, MeI, Hydrazine) B 5-amino-3-(methylthio)-1H- pyrazole-4-carbonitrile A->B Condensation/ Cyclization C 1H-Pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dithione B->C Reaction with Formamide or Urea D 4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine C->D Chlorination (POCl3) E 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine D->E Reaction with Sodium thiomethoxide

Caption: Proposed Synthetic Workflow for the Precursor.

Experimental Protocols

Step 1: Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

This initial step involves the construction of the core pyrazole ring. A common method is the reaction of a ketene dithioacetal with a hydrazine.

  • Materials: Malononitrile, carbon disulfide, methyl iodide, hydrazine hydrate, and a suitable base (e.g., sodium ethoxide).

  • Procedure:

    • Malononitrile is reacted with carbon disulfide in the presence of a base to form a dithiocarboxylate salt.

    • The salt is then S-methylated using methyl iodide to yield a ketene dithioacetal.

    • This intermediate is subsequently cyclized by reacting with hydrazine hydrate in an alcoholic solvent.

    • The reaction mixture is heated under reflux for a specified period, cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

The pyrimidine ring is formed by reacting the aminopyrazole carbonitrile with a source of two carbon atoms, such as urea or formamide.

  • Materials: 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, urea.

  • Procedure:

    • A mixture of the pyrazole precursor and an excess of urea is heated at a high temperature (e.g., 190 °C) for several hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is triturated with water, filtered, and dried to yield the dihydroxy pyrazolopyrimidine.

Step 3: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

The dihydroxy intermediate is then chlorinated, typically using phosphorus oxychloride, to introduce the reactive chloro groups.

  • Materials: 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, phosphorus oxychloride (POCl₃).

  • Procedure:

    • The dihydroxy compound is refluxed in an excess of phosphorus oxychloride for several hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

Step 4: Synthesis of this compound

The final step involves a selective nucleophilic substitution to replace one of the chloro groups with a methylthio group.

  • Materials: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, sodium thiomethoxide.

  • Procedure:

    • The dichloro precursor is dissolved in a suitable solvent (e.g., ethanol).

    • A solution of sodium thiomethoxide is added dropwise at a controlled temperature.

    • The reaction is stirred until completion, monitored by TLC.

    • The solvent is evaporated, and the product is isolated and purified, often by column chromatography.

Application in Drug Synthesis: EGFR Tyrosine Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to modulate potency and selectivity.

A notable example is the synthesis of 4-amino substituted 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, which have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

Synthetic Scheme and Experimental Protocol

G A 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C 4-amino-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Derivatives A->C B Various Amines (R-NH2) B->C

Caption: General Reaction for Synthesizing 4-amino Derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Materials: this compound, a desired primary or secondary amine, a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., triethylamine or diisopropylethylamine).

  • Procedure:

    • To a solution of this compound in the chosen solvent, the amine (typically 1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) are added.

    • The reaction mixture is heated to reflux and monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data

The following table summarizes representative, albeit generalized, quantitative data for the synthesis of the precursor and its subsequent derivatization, based on analogous reactions reported in the literature.

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)
1. Dihydroxy Pyrazolopyrimidine Synthesis 5-amino-1H-pyrazole-4-carboxamide, Urea1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol-1902~75
2. Dichlorination 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol, POCl₃4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine-Reflux (110)4~66
3. Nucleophilic Substitution with Amines 4-chloro-6-(substituted)-1H-pyrazolo[3,4-d]pyrimidine, Methylamine4-(methylamino)-6-(substituted)-1H-pyrazolo[3,4-d]pyrimidineTHF205~71

Biological Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Upon binding of its ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to cancer cell growth and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A EGF B EGFR A->B C EGFR Dimer (Active) B->C Dimerization D RAS-RAF-MEK-ERK (MAPK) Pathway C->D E PI3K-AKT-mTOR Pathway C->E F Cell Proliferation, Survival, Angiogenesis D->F E->F G Pyrazolo[3,4-d]pyrimidine Inhibitor G->C Inhibition of Tyrosine Kinase Activity

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

The synthesized 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Conclusion

This compound stands out as a strategically important precursor in the synthesis of novel drug candidates. Its facile synthesis and the reactivity of the 4-chloro position provide a versatile platform for the development of a diverse range of derivatives. The successful application of this precursor in the creation of EGFR tyrosine kinase inhibitors underscores its significance in the ongoing quest for more effective cancer therapies. This guide provides a foundational understanding for researchers to leverage the potential of this valuable chemical entity in their drug discovery endeavors.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds with significant implications for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular targets, quantitative inhibitory data, detailed experimental protocols, and associated signaling pathways.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases that are critical for tumor growth and survival. This guide focuses on derivatives of the this compound core, highlighting their efficacy and selectivity against several high-value oncology targets.

Key Therapeutic Targets and Quantitative Data

Extensive research has identified several key protein kinases as primary therapeutic targets for this class of compounds. The following sections provide a summary of the quantitative data for the most significant targets.

Breast Tumor Kinase (BRK/PTK6)

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a majority of breast tumors and implicated in other cancers.[1][2] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent and selective inhibitors of BRK, exhibiting low nanomolar efficacy.[1][3]

Compound IDModificationTargetIC50 (nM)Reference
51 para-fluorine substitution on the phenolic systemBRK3.37 ± 2.19[1]
38 Pyrazolo-pyrimidine scaffoldBRK153[1]
Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology.[4][5][6][7] Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, including the T790M resistance mutation.[5][7][8][9]

Compound IDTargetIC50 (µM)Reference
12b EGFRwt0.016[9][10][11]
12b EGFRT790M0.236[9][10][11]
4 EGFR0.054[12][13]
15 EGFR0.135[12][13]
16 EGFR0.034[12][13]
Polo-Like Kinase 4 (PLK4)

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[14][15] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been developed as potent PLK4 inhibitors.[16][17]

Compound IDTargetIC50 (nM)Reference
24j PLK40.2[16][17]
WY29 PLK427[14]
A series of derivatives PLK4< 10[16][17][18]
Src Kinase

Src is a non-receptor tyrosine kinase that is a key mediator of multiple signaling pathways involved in cell growth, proliferation, and metastasis.[16][19][20] A number of pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors.[21][22][23][24][25]

Compound IDTargetKi (µM)Reference
2a (SI388) Src0.423[24]
2a (SI388) Abl0.419[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of these compounds.

General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a target kinase.

Materials:

  • Recombinant human kinase (e.g., BRK, EGFR, PLK4, Src)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate specific to the kinase

  • Adenosine 5'-triphosphate (ATP)

  • [γ-³²P]ATP

  • Test compound (derivative of this compound)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Acetone

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (typically 20-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to air dry the paper.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using appropriate software.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol outlines a general procedure to assess the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for BRK, A549 for EGFR)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the key therapeutic targets.

BRK/PTK6 Signaling Pathway

BRK_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) BRK BRK / PTK6 RTK->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates STAT5 STAT5 BRK->STAT5 Phosphorylates Sam68 Sam68 BRK->Sam68 Phosphorylates Paxillin Paxillin BRK->Paxillin Phosphorylates RhoA RhoA BRK->RhoA Activates AhR AhR BRK->AhR Activates GeneExpression Gene Expression STAT3->GeneExpression STAT5->GeneExpression RNABinding RNA Binding Activity Sam68->RNABinding Regulates Migration Cell Migration & Invasion Paxillin->Migration RhoA->Migration AhR->Migration Proliferation Cell Proliferation & Survival GeneExpression->Proliferation EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation Survival mTOR->Proliferation Metastasis Metastasis Angiogenesis mTOR->Metastasis ERK->Proliferation ERK->Metastasis PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SCF_betaTrCP SCF/β-TrCP PLK4->SCF_betaTrCP Autophosphorylation CEP152 CEP152 CEP152->PLK4 Recruits CEP192 CEP192 CEP192->PLK4 Recruits SAS6 SAS-6 STIL->SAS6 Recruits CPAP CPAP STIL->CPAP Binds Centriole Centriole Duplication SAS6->Centriole CPAP->Centriole Degradation PLK4 Degradation SCF_betaTrCP->Degradation Src_Signaling RTK_Integrins RTKs / Integrins Src Src RTK_Integrins->Src Activate FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration Invasion FAK->Migration Proliferation Proliferation Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis

References

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its intrinsic ability to mimic the adenine core of ATP allows for competitive inhibition of a wide range of protein kinases, enzymes that are frequently dysregulated in oncogenesis. This guide provides a comprehensive overview of the mechanism of action of pyrazolo[3,4-d]pyrimidine compounds, focusing on their role as kinase inhibitors. We will delve into their primary molecular targets, the key signaling pathways they modulate, and the standard experimental protocols used to elucidate their activity.

Core Mechanism of Action: Competitive Kinase Inhibition

The fundamental mechanism of action for pyrazolo[3,4-d]pyrimidine compounds lies in their structural similarity to adenine, a key component of adenosine triphosphate (ATP).[1][2][3] This fused heterocyclic system acts as a bioisostere of the purine ring, enabling it to bind to the ATP-binding pocket within the catalytic domain of protein kinases.[4][5] By occupying this site, these compounds competitively inhibit the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[6][7]

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, which can be tailored to achieve high potency and selectivity for specific kinase targets.[1] This has led to the development of a multitude of derivatives targeting various kinases implicated in cancer.

Key Molecular Targets and Affected Signaling Pathways

Research has identified several families of protein kinases that are potently inhibited by pyrazolo[3,4-d]pyrimidine derivatives. These include non-receptor tyrosine kinases, receptor tyrosine kinases, and serine/threonine kinases.

Src Family Kinases (SFKs) and the Src/FAK Signaling Pathway

Src, a non-receptor tyrosine kinase, is a well-established target of many pyrazolo[3,4-d]pyrimidine compounds.[8][9][10] Overexpression and hyperactivity of Src are common in many cancers and are associated with increased cell proliferation, migration, and invasion.[7][11] One of the key downstream effectors of Src is Focal Adhesion Kinase (FAK), another non-receptor tyrosine kinase. The inhibition of Src by pyrazolo[3,4-d]pyrimidines leads to a reduction in FAK phosphorylation, which in turn disrupts the assembly of focal adhesions and impairs cell motility and invasion.[11]

Src_FAK_Pathway Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound Src Src Pyrazolo->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin CellMigration Cell Migration & Invasion Paxillin->CellMigration

Src/FAK Signaling Pathway Inhibition.
Abl Kinase and Chronic Myeloid Leukemia (CML)

The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is another critical target, particularly in the context of Chronic Myeloid Leukemia (CML).[11][12] The hallmark of CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Pyrazolo[3,4-d]pyrimidines have been developed as dual Src/Abl inhibitors, showing efficacy against both wild-type and some imatinib-resistant mutant forms of Abl.[12][13]

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Regulation

CDKs are serine/threonine kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK1 and CDK2, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[14][15][16]

PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two of the most critical signaling cascades in cancer, regulating cell growth, proliferation, and survival. There is evidence that pyrazolo[3,4-d]pyrimidine compounds can inhibit key kinases within these pathways, such as mTOR and components of the MAPK cascade.[6][10][17][18] Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis.

PI3K_MAPK_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound Pyrazolo->mTOR Pyrazolo->ERK

PI3K/Akt/mTOR and MAPK/ERK Pathway Inhibition.

Quantitative Data on Inhibitory Activity

The potency of pyrazolo[3,4-d]pyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays and cell-based assays.

Compound Family/ExampleTarget KinaseIC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Reference(s)
Pyrazolo[3,4-d]pyrimidinesSrcNanomolar rangeMedulloblastoma1.72 - 6.24[5]
SI221SFKs-Glioblastoma-[19]
Compounds 7a, 7bAbl (wild-type & mutant), Src-K-562 (Leukemia)-[12]
Pyrazolo[3,4-d]pyrimidinesCDK2/cyclin A257 - 119MCF-7, HCT-116, HepG-2-[15]
SI306Src130GlioblastomaLow micromolar[17]
Ibrutinib (BTK inhibitor)BTK7.95--[6]
Pyrazolo[3,4-d]pyrimidinesmTOR15Breast and prostate cancer-[6]

Detailed Experimental Protocols

Elucidating the mechanism of action of pyrazolo[3,4-d]pyrimidine compounds involves a series of in vitro and cell-based assays.

Experimental_Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellViability Cell Viability Assay (e.g., MTS/MTT) KinaseAssay->CellViability WesternBlot Western Blotting (Phospho-protein analysis) CellViability->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis) CellViability->FlowCytometry End Mechanism of Action Elucidated WesternBlot->End FlowCytometry->End

General Experimental Workflow.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate peptide

    • ATP (at a concentration close to the Kₘ for the kinase)

    • Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in DMSO.

    • In the wells of the plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[20]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[4]

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Pyrazolo[3,4-d]pyrimidine compound

    • MTS reagent

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add 20 µL of MTS solution to each well.[12][21]

    • Incubate for 1-4 hours at 37°C.[12][21]

    • Record the absorbance at 490 nm using a microplate reader.[12]

Western Blotting for Phosphoprotein Analysis

This technique is used to detect changes in the phosphorylation state of target proteins.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[8]

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.[14]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and wash the treated and untreated cells with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C.[22]

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3]

    • Incubate for 30 minutes at room temperature in the dark.[22]

    • Analyze the DNA content by flow cytometry.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest and wash the treated and untreated cells with PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[23]

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[24]

    • Incubate for 15 minutes at room temperature in the dark.[23]

    • Add additional binding buffer and analyze the cells by flow cytometry within one hour.[23]

Conclusion

Pyrazolo[3,4-d]pyrimidine compounds represent a highly versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action is centered on the competitive inhibition of ATP binding to a range of protein kinases that are critical for cancer cell signaling. A thorough understanding of their molecular targets and their effects on downstream pathways, elucidated through the experimental protocols detailed in this guide, is essential for the continued development and optimization of this important class of anti-cancer agents.

References

The Pivotal Role of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in the Development of Potent EGFR-TK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a well-validated target in oncology. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent EGFR-TK inhibitors. This technical guide focuses on the strategic importance of the functionalized intermediate, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , in the synthesis and development of novel EGFR-TK inhibitors. While direct inhibitory activity of this specific precursor is not extensively documented, its chemical reactivity makes it a crucial building block for introducing diverse pharmacophoric features necessary for high-affinity binding to the ATP pocket of EGFR. This document will delve into the synthesis of advanced inhibitors from this core, present their biological activities, and provide detailed experimental protocols for their evaluation.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in EGFR Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine moiety of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.[1][2] Its derivatives have shown significant promise in targeting various kinases, with a particular emphasis on EGFR.[1][2] The development of effective cancer therapeutics often hinges on the strategic modification of such core structures to enhance potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, serves as a key foundational molecule for these modifications. The chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with key residues in the EGFR active site.

Synthetic Strategies Utilizing this compound

The primary role of this compound is that of a versatile intermediate for the synthesis of more complex and biologically active derivatives. The chlorine atom at the C4 position is readily displaced by various nucleophiles, such as amines, to generate a library of substituted pyrazolo[3,4-d]pyrimidines.

A key synthetic transformation involves the nucleophilic substitution of the 4-chloro group with a variety of amines to introduce moieties that can occupy the hydrophobic pocket of the EGFR ATP-binding site. For instance, reaction with substituted anilines can yield 4-anilino-pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their potent EGFR inhibitory activity.

EGFR-TK Inhibitory Activity of Derivatives

While direct quantitative data on the EGFR-TK inhibitory activity of this compound is scarce, numerous studies have demonstrated the potent activity of its derivatives. These studies underscore the importance of the substitutions made possible by this intermediate.

Quantitative Data on Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the EGFR-TK inhibitory and anti-proliferative activities of various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the potency achieved through modifications of the core scaffold.

Compound IDModification from CoreTargetIC50 (µM)Cell LineGI50/IC50 (µM)Reference
Compound 7d Phenyl amino group at C4 with 3-Cl and 4-F substitutionsEGFR0.18OVCAR-41.74[1]
ErbB20.25ACHN5.53[1]
NCI-H4604.44[1]
Compound 4 Substituted imidazole ring at C4EGFR-TK0.054NCI 60-cell panel-[3][4]
Compound 15 Cyano pyrazole linked to pyrazolo[3,4-d]pyrimidineEGFR-TK0.135NCI 60-cell panel1.18 - 8.44[3][5]
Compound 16 Ethyl ester on imidazole linked to pyrazolo[3,4-d]pyrimidineEGFR-TK0.034NCI 60-cell panel0.018 - 9.98[3][5]
Compound 12b Varied linkers and substituted phenyl groupsEGFRwt0.016A5498.21[6][7]
EGFRT790M0.236HCT-11619.56[6][7]
Compound 2a 4-amino substitution with 2-chloro-2-phenylethyl at N1EGFR-TKInhibition of phosphorylation observedA-431Inhibition of cell proliferation observed[8]
Compound 2d 4-amino substitution with 2-chloro-2-phenylethyl at N1EGFR-TKInhibition of phosphorylation observedA-431Inhibition of cell proliferation observed[8]
Compound 2g 4-amino substitution with 2-chloro-2-phenylethyl at N1EGFR-TKInhibition of phosphorylation observedA-431Inhibition of cell proliferation observed[8]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Survival Inhibits Apoptosis

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel EGFR-TK inhibitors derived from this compound typically follows a structured workflow, from initial synthesis to cellular characterization.

Experimental_Workflow Start Start: 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Synthesis Synthesis of Derivatives (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In vitro EGFR-TK Kinase Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Proliferation) Kinase_Assay->Cell_Assay Potent Compounds Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cell_Assay->Apoptosis_Assay Active Compounds End Lead Compound Identification Apoptosis_Assay->End

Caption: A typical experimental workflow for the development and evaluation of EGFR-TK inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments involved in the evaluation of EGFR-TK inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold.

General Procedure for Synthesis of 4-amino-substituted Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is a generalized representation based on the common synthetic strategies for modifying the 4-chloro position.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR-TK.

  • Materials: Recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds. A kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can also be used.

  • Procedure: a. The test compounds are serially diluted in DMSO to various concentrations. b. In a 96-well plate, the EGFR enzyme is pre-incubated with the test compounds for a specified time (e.g., 10-15 minutes) at room temperature. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). e. The reaction is stopped by adding a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including ELISA-based detection with an anti-phosphotyrosine antibody or luminescence-based detection of ADP.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines overexpressing EGFR.

  • Cell Culture: Human cancer cell lines known to overexpress EGFR (e.g., A549, A-431, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded in 96-well plates at a specific density and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. d. The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. e. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a cornerstone intermediate in the medicinal chemistry of EGFR-TK inhibitors. Its strategic importance lies in its utility as a scaffold that can be readily functionalized to produce a diverse range of potent and selective inhibitors. The data and protocols presented in this guide demonstrate the power of leveraging this key building block in the ongoing quest for novel and effective cancer therapeutics targeting the EGFR signaling pathway. Future efforts in this area will likely continue to exploit the chemical versatility of this pyrazolo[3,4-d]pyrimidine core to address challenges such as acquired drug resistance.

References

The Structure-Activity Relationship of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. This technical guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its analogs. By exploring the impact of substitutions at various positions on their biological activity, we aim to provide a comprehensive resource for the rational design of novel and more effective therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs has been evaluated against various cancer cell lines and protein kinases. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50), to facilitate a clear comparison of the structure-activity relationships.

A notable study by Schenone et al. (2004) synthesized a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines with a 2-chloro-2-phenylethyl chain at the N1 position and evaluated their effects on cell proliferation and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) phosphorylation.[1] While these compounds showed poor affinity for the A1 adenosine receptor, several derivatives demonstrated significant inhibitory activity against the A-431 human epidermoid carcinoma cell line.[1]

Table 1: Antiproliferative Activity of 1-(2-chloro-2-phenylethyl)-4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs against A-431 Cells [1]

CompoundR (Substitution at C4-amino)% Inhibition of Cell Proliferation (10 µM)IC50 (µM) for EGFR-TK Phosphorylation
2a H5510
2d 4-chlorophenyl605
2g 2,4-dichlorophenyl5225

Data extracted from Schenone et al., Eur J Med Chem, 2004.[1]

The broader class of pyrazolo[3,4-d]pyrimidines has been extensively studied, with derivatives showing potent anticancer activities across a range of cell lines. For instance, a hit compound with a pyrazolo[3,4-d]pyrimidine scaffold, designated as 1a , exhibited an IC50 of 2.24 µM against the A549 lung cancer cell line.[2] Another study reported a series of novel pyrazolo[3,4-d]pyrimidine derivatives with potent inhibitory activity against various cancer cell lines, with some compounds showing GI50 values in the micromolar to sub-micromolar range.[3]

Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs

CompoundCell LineIC50 / GI50 (µM)Reference
1a A549 (Lung)2.24Molecules, 2015[2]
1d MCF-7 (Breast)1.74Molecules, 2015[2]
15 NCI 60 Panel (Various)0.018 - 9.98Bioorg. Chem., 2024[3]
16 NCI 60 Panel (Various)0.018 - 9.98Bioorg. Chem., 2024[3]
13t JAK3 Kinase0.0001Bioorg. Chem., 2020[4]
51 BRK/PTK6 KinaseNanomolar rangeJ. Med. Chem., 2022

Key Signaling Pathways

Pyrazolo[3,4-d]pyrimidine analogs exert their biological effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The inhibition of EGFR tyrosine kinase phosphorylation is a key mechanism of action.[1] Other targeted pathways include those regulated by Janus Kinase (JAK), Polo-like kinase 4 (PLK4), and Breast Tumor Kinase (BRK/PTK6).[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK P PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR P STAT STAT Signaling EGFR->STAT P EGF EGF EGF->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->EGFR Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of newly synthesized compounds. The following sections provide methodologies for key assays cited in the evaluation of this compound analogs.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, EGFR enzyme, and the peptide substrate at their optimized concentrations.

  • Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding a solution of ATP at its Km concentration.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For luminescence-based assays, this typically involves depleting the remaining ATP and then converting the generated ADP back to ATP to produce a luminescent signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Add Compounds/Controls to 96-well Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase Reaction Master Mix Plate_Setup->Reaction_Mix Reaction_Start Add Master Mix and ATP to Initiate Reaction Reaction_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Detection Reagent and Measure Signal Incubation->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis End End Analysis->End

Figure 2: General Workflow for a Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the GI50 or IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship Analysis

The analysis of the quantitative data reveals several key trends in the structure-activity relationship of this compound analogs.

SAR_Logic Core_Scaffold This compound Core N1_Sub Substitution at N1 Position Core_Scaffold->N1_Sub Modify C4_Sub Substitution at C4 Position Core_Scaffold->C4_Sub Modify C6_Sub Modification of C6-methylthio Group Core_Scaffold->C6_Sub Modify Biological_Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) N1_Sub->Biological_Activity Influences Potency and Selectivity C4_Sub->Biological_Activity Crucial for H-bonding and Target Interaction C6_Sub->Biological_Activity Affects Solubility and Pharmacokinetics

Figure 3: Logical Relationship in SAR Analysis.
  • Substitution at the C4 Position: The chlorine atom at the C4 position is a versatile handle for introducing various amine-containing substituents. The nature of the substituent at this position significantly impacts the biological activity. As seen in Table 1, the introduction of a 4-chlorophenylamino group at C4 (2d ) enhanced the antiproliferative activity and EGFR-TK inhibition compared to the unsubstituted amino group (2a ).[1] This suggests that aromatic and substituted aromatic rings can form favorable interactions within the kinase active site.

  • Substitution at the N1 Position: The substituent at the N1 position of the pyrazole ring also plays a crucial role in determining the potency and selectivity of the compounds. The 2-chloro-2-phenylethyl chain in the series studied by Schenone et al. was essential for the observed activity.[1] Variations in this substituent can modulate the pharmacokinetic properties and target engagement of the analogs.

  • Modification of the C6-methylthio Group: While the core topic focuses on the 6-(methylthio) moiety, it is important to note that modifications at this position in the broader pyrazolo[3,4-d]pyrimidine class have been shown to influence activity. The methylthio group can impact the solubility and metabolic stability of the compounds.

References

Discovery of Novel BRK/PTK6 Inhibitors: A Technical Guide to Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research. The guide details the structure-activity relationships, quantitative inhibitory data, and comprehensive experimental protocols for the key biological assays employed in the evaluation of these promising anti-cancer agents.

Core Findings

A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent and selective inhibitors of BRK/PTK6. Through systematic structure-activity relationship (SAR) studies, compound 51 emerged as a lead candidate, demonstrating low nanomolar potency against BRK, significant kinase selectivity, and notable anti-migratory and anti-invasive properties in triple-negative breast cancer (TNBC) cell lines.[1] Molecular modeling suggests these compounds act as Type I inhibitors, binding to the active DFG-in conformation of the BRK kinase.[1] A key finding is that while these inhibitors potently target the enzymatic activity of BRK, they exhibit minimal cytotoxic effects, aligning with the emerging role of BRK in promoting metastasis rather than cell proliferation.[1]

Quantitative Data Summary

The inhibitory activities of the synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK were determined using an ADP-Glo™ kinase assay. The half-maximal inhibitory concentrations (IC50) for key compounds are summarized below.

Compound IDR1 SubstitutionR2 Substitution% Inhibition @ 0.2 µM% Inhibition @ 2 µMIC50 (nM)
38 HH26.33 ± 1.4570.33 ± 1.86790
47 EthylH55.67 ± 1.4587.67 ± 1.20100
49 IsopropylH63.33 ± 2.3390.67 ± 0.8840
50 H2-fluoro48.67 ± 2.4084.00 ± 1.15210
51 H4-fluoro88.67 ± 0.8893.33 ± 0.883.37 ± 2.19
52 H3,5-difluoro79.67 ± 1.4591.33 ± 0.8810

BRK/PTK6 Signaling Pathway

BRK/PTK6 is a non-receptor tyrosine kinase that plays a significant role in oncogenic signaling. It is often overexpressed in various cancers, including breast, ovarian, and prostate cancers.[1] BRK/PTK6 functions downstream of several receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET. Its activation leads to the phosphorylation of multiple substrates, including STAT3, STAT5, FAK, and Akt, thereby promoting cell migration, invasion, survival, and epithelial-mesenchymal transition (EMT).[1]

BRK_Signaling_Pathway RTKs RTKs (EGFR, HER2, MET) BRK BRK/PTK6 RTKs->BRK STAT3_5 STAT3/5 BRK->STAT3_5 FAK FAK BRK->FAK Akt Akt BRK->Akt Paxillin Paxillin BRK->Paxillin Beta_Catenin β-catenin BRK->Beta_Catenin Survival Survival STAT3_5->Survival Migration Migration FAK->Migration Akt->Survival Paxillin->Migration EMT EMT Beta_Catenin->EMT Invasion Invasion Migration->Invasion Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., 51) Inhibitor->BRK

Caption: Simplified BRK/PTK6 signaling pathway and point of inhibition.

Experimental Workflow

The discovery of the novel BRK/PTK6 inhibitors followed a structured workflow, beginning with scaffold identification and progressing through chemical synthesis, biochemical screening, and cell-based functional assays.

Experimental_Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation Scaffold_ID Scaffold Identification (1H-pyrazolo[3,4-d]pyrimidine) Synthesis Chemical Synthesis of Derivatives Scaffold_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Biochemical_Assay Biochemical Screening (ADP-Glo Kinase Assay) SAR->Biochemical_Assay Cell_Viability Cell Viability Assay (MTT) Biochemical_Assay->Cell_Viability Migration_Assay Cell Migration Assay Cell_Viability->Migration_Assay Invasion_Assay Cell Invasion Assay Migration_Assay->Invasion_Assay

Caption: Drug discovery and evaluation workflow.

Experimental Protocols

General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the Suzuki cross-coupling reaction. The general scheme is as follows: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (36 ) is first iodinated at the 3-position using N-iodosuccinimide to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (37 ). This intermediate is then reacted with various alkyl and amine halides to introduce diversity at the pyrazole ring. Finally, a Suzuki cross-coupling reaction is performed to introduce different aryl or heteroaryl groups at the 3-position, yielding the final products.[1]

BRK/PTK6 Biochemical Inhibitory Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Pre-incubation: The BRK enzyme is pre-incubated with the test inhibitors for 10 minutes.

  • Kinase Reaction: The substrate and ATP mixture are added to the enzyme-inhibitor mixture. The total reaction volume is 5 µL. The reaction is incubated for 1 hour.

  • ADP Detection:

    • ADP-Glo™ reagent is added, and the mixture is incubated for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent (KDR) is then added, and the mixture is incubated for 45 minutes to convert the generated ADP back to ATP.

  • Luminescence Measurement: The luminescence, which is proportional to the initial ADP produced and thus the kinase activity, is measured using a microplate reader.[1]

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with the pyrazolo[3,4-d]pyrimidine inhibitors at a concentration of 10 µM for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured on a spectrophotometer, typically at a wavelength of 570 nm.

Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

  • Cell Preparation: MDA-MB-231 cells are serum-starved prior to the assay.

  • Assay Setup:

    • For the migration assay , a suspension of serum-starved cells is added to the upper chamber of a Transwell insert.

    • For the invasion assay , the Transwell insert membrane is first coated with Matrigel to simulate an extracellular matrix, and then the cell suspension is added.

    • The lower chamber contains a chemoattractant, such as a medium with fetal bovine serum.

  • Incubation: The plates are incubated to allow cells to migrate or invade through the membrane.

  • Cell Staining and Quantification:

    • Non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of stained cells is quantified by microscopy.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-BRK, anti-BRK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

References

Methodological & Application

Synthesis of Pyrazolopyrimidine Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of pyrazolopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The protocols outlined below are based on established and recently developed methodologies, including conventional heating and microwave-assisted one-pot synthesis.

Introduction

Pyrazolopyrimidines are bicyclic heterocyclic compounds containing both pyrazole and pyrimidine rings.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including as protein kinase inhibitors for cancer therapy.[2][3] The versatility of synthetic routes allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological properties.[2] This document details two distinct and effective methods for the synthesis of pyrazolopyrimidine derivatives.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic protocols described in this application note.

Table 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [4][5][6]

Starting MaterialsProductReaction TimeYield (%)
β-Ketonitrile, Hydrazine, β-KetoesterSubstituted pyrazolo[1,5-a]pyrimidinone~2 hours52

Table 2: Multi-Step Synthesis of 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine Derivatives [7]

StepStarting MaterialProductReagentsYield (%)
15-Amino-3-methylpyrazole2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolDiethyl malonate, Sodium ethanolate89
22-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidinePhosphorus oxychloride61
35,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, Potassium carbonate94

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol describes a facile one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones.[4][8] This method offers the advantages of shorter reaction times and improved yields compared to conventional heating methods.[8]

Materials:

  • β-Ketonitrile (1.0 equiv)

  • Hydrazine (1.3 equiv)

  • Methanol (MeOH)

  • Acetic Acid (AcOH) (0.6 equiv)

  • β-Ketoester (1.0 equiv)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the β-ketonitrile (0.9 mmol, 1.0 equiv) and hydrazine (1.2 mmol, 1.3 equiv) in methanol (1 mL).

  • Heat the mixture under microwave irradiation (100 W) at 150 °C for 5 minutes.

  • To the resulting mixture, add acetic acid (0.5 mmol, 0.6 equiv) and the β-ketoester (0.9 mmol, 1.0 equiv).

  • Continue heating the reaction mixture under microwave irradiation (100 W) at 150 °C for an additional 2 hours.

  • After cooling, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Protocol 2: Multi-Step Synthesis of 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine Derivatives

This protocol details a three-step synthesis to obtain 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine derivatives, which can serve as versatile intermediates for further functionalization.[7]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate.

  • The reaction typically proceeds to completion to afford the dihydroxy-heterocycle in high yield (approximately 89%).[7]

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol from Step 1 to a chlorination reaction using phosphorus oxychloride.

  • This step yields the corresponding 5,7-dichloro derivative with a reported yield of 61%.[7]

Step 3: Synthesis of 5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine

  • Perform a nucleophilic substitution reaction on the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine from Step 2 using morpholine.

  • The reaction is carried out in the presence of potassium carbonate at room temperature to selectively substitute the chlorine at the 7-position, providing the final product in high yield (approximately 94%).[7]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of pyrazolopyrimidine derivatives.

G cluster_0 Protocol 1: One-Pot Microwave-Assisted Synthesis A β-Ketonitrile + Hydrazine in MeOH B Microwave Irradiation (150°C, 5 min) A->B C Intermediate (5-Aminopyrazole) B->C D Add Acetic Acid + β-Ketoester C->D E Microwave Irradiation (150°C, 2 h) D->E F Substituted Pyrazolo[1,5-a]pyrimidinone E->F

Caption: Workflow for the one-pot synthesis of pyrazolopyrimidines.

G cluster_1 Protocol 2: Multi-Step Synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 S1_start 5-Amino-3-methylpyrazole + Diethyl malonate S1_reagent Sodium ethanolate S1_product 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol S1_reagent->S1_product S2_start Product from Step 1 S1_product->S2_start S2_reagent Phosphorus oxychloride S2_product 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine S2_reagent->S2_product S3_start Product from Step 2 S2_product->S3_start S3_reagent Morpholine, Potassium carbonate S3_product 5-Chloro-7-morpholino-2-methyl- pyrazolo[1,5-a]pyrimidine S3_reagent->S3_product

Caption: Workflow for the multi-step synthesis of pyrazolopyrimidines.

References

Laboratory Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step procedure commencing from commercially available starting materials.

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are considered purine analogs. Due to their structural similarity to endogenous purines, they have been extensively investigated as potential therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives, allowing for further functionalization at the chloro and methylthio moieties to explore structure-activity relationships (SAR) in drug development programs.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the pyrazolo[3,4-d]pyrimidine core to yield a di-chloro intermediate. The second step is a regioselective nucleophilic aromatic substitution to introduce the methylthio group.

Synthesis_Workflow A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione A->B C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C D 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->D reagent1 Urea, 190°C reagent2 POCl3, 110°C reagent3 NaSMe, Solvent

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

StepProductStarting Material(s)ReagentsYield (%)Reference
1a1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione5-Amino-1H-pyrazole-4-carboxamideUrea75[1]
1b4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePhosphorus oxychloride (POCl₃)66[1]
2This compound4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineSodium thiomethoxide (NaSMe)N/A*Proposed

*Note: The yield for Step 2 is not provided as this is a proposed method based on established chemical principles.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This step is carried out in two parts: the initial cyclization to form the pyrazolo[3,4-d]pyrimidine dione, followed by chlorination.

Part 1a: Preparation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [1]

  • Reaction Setup: In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).

  • Heating: Heat the mixture to 190°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool. Add a 10% potassium hydroxide (KOH) solution. Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.

  • Isolation: The resulting precipitate is collected by suction filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as a white solid.

Part 1b: Preparation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, excess).

  • Heating: Heat the mixture to reflux at 110°C for 4 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.

Step 2: Proposed Synthesis of this compound

This proposed protocol is based on the principle of regioselective nucleophilic aromatic substitution, where the C4 position of the pyrazolo[3,4-d]pyrimidine ring is generally more susceptible to nucleophilic attack than the C6 position.

Thiomethylation_Workflow A 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B Reaction Mixture A->B C Crude Product B->C D Purified 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->D reagent 1. Dissolve in suitable solvent (e.g., THF, DMF) 2. Cool to 0°C addition Slowly add Sodium Thiomethoxide (1 eq.) reaction Stir at 0°C to room temperature. Monitor by TLC. workup 1. Quench with water 2. Extract with organic solvent purification Purify by column chromatography

Figure 2: Proposed workflow for the selective thiomethylation step.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium thiomethoxide (1 equivalent) in a suitable solvent to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium thiomethoxide is a strong nucleophile and should be handled with care.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound. This intermediate is valuable for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives for evaluation in various drug discovery programs. The proposed selective thiomethylation in the second step is a logical synthetic transformation based on established reactivity patterns of similar heterocyclic systems.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds of significant biological and pharmaceutical importance. Its structural resemblance to purine has made it a key target in the development of inhibitors for various enzymes, such as kinases. The functionalization of this core structure is crucial for modulating biological activity and improving pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction offers high tolerance to a wide range of functional groups, commercial availability of reagents, and generally mild reaction conditions. The use of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a substrate in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the C4 position, providing a straightforward route to novel derivatives for screening and drug development.

These application notes provide a generalized protocol and a summary of typical reaction conditions for the Suzuki coupling of this compound with various boronic acids. While specific literature on this exact substrate is limited, the provided information is based on established procedures for structurally related chloropyrimidines and other chloro-N-heterocycles, offering a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Data Presentation: Typical Conditions for Suzuki Coupling of Related Chloro-Heterocycles

The following tables summarize common conditions used for the Suzuki coupling of various chloropyrimidines and related N-heterocycles, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Commonly Used Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)1-5A common and versatile catalyst, particularly for reactive halides.
Pd₂(dba)₃Xantphos, SPhos, XPhos1-3Often used with bulky, electron-rich phosphine ligands for less reactive chlorides.
PdCl₂(dppf)dppf (in complex)2-5Effective for a broad range of substrates.
Pd(OAc)₂Various phosphine ligands2-5A common palladium source, requires an external ligand.

Table 2: Common Bases, Solvents, and Reaction Temperatures

BaseSolvent(s)Typical Temperature (°C)Notes
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-110A widely used base, often in aqueous solvent mixtures.
Na₂CO₃1,4-Dioxane/H₂O, DME80-110Another common inorganic base.
Cs₂CO₃1,4-Dioxane, Toluene80-120A stronger base, can be effective for challenging couplings.
K₃PO₄1,4-Dioxane, Toluene80-120A non-nucleophilic base, often used with sensitive substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[1] Alternatively, microwave irradiation (e.g., 100-150 °C for 15-30 minutes) can be employed to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Reactants & Base (Pyrazolopyrimidine, Boronic Acid, Base) Catalyst 2. Add Pd Catalyst Reagents->Catalyst Inert 3. Evacuate & Backfill with Inert Gas Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat & Stir (Conventional or Microwave) Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to RT Monitor->Cool Extract 8. Extraction Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Reductive Elimination Product R-Ar (Coupled Product) PdII_RAr->Product RX R-X (Pyrazolopyrimidine-Cl) RX->PdII_RX ArBOH2 Ar-B(OH)₂ (Boronic Acid) ArBOH2->PdII_RX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established literature precedents and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the active sites of various protein kinases. The this compound is a particularly useful intermediate due to the reactivity of the chlorine atom at the C4-position, which allows for the facile introduction of various nucleophiles. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The general reaction scheme involves the displacement of the C4-chloro group by a nucleophile (Nu-H), typically in the presence of a base, to yield the corresponding 4-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

G reactant This compound product 4-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine reactant->product Base, Solvent, Temp. nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->product

Figure 1: General workflow for the nucleophilic substitution.

Reaction Conditions for Nucleophilic Substitution

The following table summarizes various reported and analogous reaction conditions for the nucleophilic substitution of this compound and related derivatives with different classes of nucleophiles.

Nucleophile (Nu-H)Reagents and SolventsTemperature (°C)Reaction TimeYield (%)Reference
Various AminesAmine, EthanolRefluxNot SpecifiedNot Specified[1]
2-ChloroanilineEthanolRefluxNot Specified69[2]
4-ChloroanilineEthanolRefluxNot Specified71[2]
Methylamine40% aq. Methylamine, THF10-205 h80 (of a related compound)[3]
Sodium EthoxideSodium Ethoxide, Ethanol~202 h89 (of a related pyrimidine)

Experimental Protocols

Below are detailed experimental protocols for the nucleophilic substitution of this compound with representative nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (General Procedure)

This protocol is adapted from the synthesis of related 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.[2]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the desired amine (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and stir for the required time (typically monitored by TLC until completion).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_workflow Protocol 1: Amination Workflow A Dissolve chloro-pyrimidine in Ethanol B Add Amine A->B C Reflux Reaction B->C D Cool to Room Temperature C->D E Isolate/Purify Product D->E

Figure 2: Workflow for the amination reaction.

Protocol 2: Reaction with Thiol Nucleophiles (Proposed Procedure)

This is a proposed general procedure based on standard nucleophilic aromatic substitution reactions with thiols.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan, etc.)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred suspension of a base (e.g., sodium hydride, 1.2 eq) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Alkoxide Nucleophiles (Proposed Procedure)

This is a proposed general procedure based on standard nucleophilic aromatic substitution reactions with alkoxides.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, etc.)

  • A strong base (e.g., sodium metal, sodium hydride)

  • Anhydrous solvent (the corresponding alcohol is often used as the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Prepare the sodium alkoxide in situ by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol of choice under an inert atmosphere.

  • Once the sodium has completely dissolved, add the this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Reactions involving sodium hydride or sodium metal are highly exothermic and produce flammable hydrogen gas; they should be performed with extreme caution by trained personnel.

Conclusion

The nucleophilic substitution of this compound is a robust and versatile reaction for the synthesis of diverse chemical libraries. The protocols provided herein offer a starting point for the development of various derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and nucleophiles to achieve the best possible outcomes.

References

Application Notes and Protocols for Kinase Screening Assays of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This structural similarity allows derivatives of this scaffold to function as ATP-competitive inhibitors for a wide range of protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[2][3] The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine core serves as a versatile intermediate for the synthesis of various kinase inhibitors. Substitutions at the 4-position, often involving nucleophilic displacement of the chlorine atom, allow for the introduction of diverse functionalities to modulate potency and selectivity against specific kinase targets.[4]

These application notes provide an overview of the screening assays and protocols relevant to the evaluation of this compound derivatives as kinase inhibitors.

Kinase Inhibition Profile

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated inhibitory activity against a variety of kinases, including but not limited to:

  • Tyrosine Kinases: Src, Bcr-Abl, Fyn, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Breast Tumor Kinase (BRK/PTK6).[4][5][6][7]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase D (PKD).[3][8]

  • Lipid Kinases: Phosphoinositide 3-kinases (PI3Ks).[2]

The specific inhibitory profile and potency (often measured as IC50 values) are highly dependent on the substituents attached to the core scaffold.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of selected this compound derivatives against various kinases.

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay Type
Derivative Series 1
Compound 2a (SI388)[4]SrcKi = 1.1 µMEnzymatic Assay
Compound 2a (SI388)[4]Bcr-Abl> 100 µMEnzymatic Assay
Compound 2a (SI388)[4]Fyn> 100 µMEnzymatic Assay
Derivative Series 2
Compound 16[6][9]EGFR-TK34Enzymatic Assay
Compound 15[6][9]EGFR-TK135Enzymatic Assay
Compound 4[6][9]EGFR-TK54Enzymatic Assay
Derivative Series 3
Compound 51[7]BRK/PTK63.37Biochemical Assay

Note: The inhibitory activities are highly dependent on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core. The data presented here are for illustrative purposes and represent the activities of different derivatives from various studies.

Experimental Protocols

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate and cofactors (e.g., ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently drive a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Inhibition

Signaling_Pathway_Inhibition General Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP Kinase Protein Kinase (e.g., Src, CDK2, PI3K) ATP->Kinase Binds to active site Pyrazolo_Pyrimidine 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Pyrimidine->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival, etc.) Phospho_Substrate->Downstream_Signaling Activates

Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Workflow

Kinase_Screening_Workflow Kinase Screening Assay Workflow start Start compound_prep 1. Prepare Serial Dilutions of This compound Derivatives start->compound_prep assay_setup 2. Add Compounds, Kinase, and Substrate to Assay Plate compound_prep->assay_setup reaction_init 3. Initiate Kinase Reaction with ATP assay_setup->reaction_init incubation 4. Incubate at Optimal Temperature reaction_init->incubation reaction_stop 5. Stop Reaction and Deplete Remaining ATP incubation->reaction_stop signal_dev 6. Develop Luminescent Signal reaction_stop->signal_dev data_acq 7. Measure Luminescence signal_dev->data_acq data_analysis 8. Calculate % Inhibition and Determine IC50 data_acq->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase screening assay.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The provided protocols and data serve as a guide for researchers in the screening and characterization of novel derivatives. The versatility of this scaffold, combined with robust screening methodologies, will continue to facilitate the discovery of new therapeutic agents for kinase-driven diseases.

References

Application Notes and Protocols: Synthesis of EGFR Inhibitors from 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1] This document provides a detailed protocol for the synthesis of potent EGFR inhibitors starting from the readily accessible intermediate, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The methodologies outlined are based on established synthetic routes and aim to provide a practical guide for researchers in the field of cancer drug discovery.[2][3] The protocol covers the key synthetic transformations, purification techniques, and characterization of the final compounds. Additionally, representative data on the biological activity of synthesized analogs are presented to illustrate the potential of this chemical series.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] The pyrazolo[3,4-d]pyrimidine core is an ATP-mimetic scaffold that can effectively bind to the hinge region of the EGFR kinase domain, leading to the inhibition of its catalytic activity.[1] This application note details the synthesis of a series of EGFR inhibitors by leveraging the reactivity of the chloro and methylthio groups on the pyrazolo[3,4-d]pyrimidine core for diversification.

Synthetic Workflow

The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrazolo[3,4-d]pyrimidine ring, followed by optional modification of the C6-methylthio group.

G A 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine B Nucleophilic Aromatic Substitution (SNAr) with various anilines (R-NH2) A->B Reagents: Substituted aniline, solvent (e.g., isopropanol, DMF), base (e.g., DIPEA) Conditions: Reflux or microwave irradiation C 4-anilino-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine derivatives B->C D Optional Oxidation of methylthio group C->D Reagents: Oxidizing agent (e.g., m-CPBA, Oxone®) Solvent: (e.g., DCM, MeOH/H2O) E 4-anilino-6-(methylsulfinyl/sulfonyl)-1H- pyrazolo[3,4-d]pyrimidine derivatives D->E

Caption: General synthetic workflow for the preparation of EGFR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives

This protocol describes the nucleophilic aromatic substitution reaction at the C4 position.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • NMR tubes, deuterated solvent (e.g., DMSO-d6)

  • Mass spectrometer

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the desired substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (or in a microwave reactor at 120 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Oxidation of the C6-methylthio group

This protocol details the optional oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group, which can improve solubility and cell permeability.

Materials:

  • 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or a mixture of Methanol and Water

  • Magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq) in DCM (0.1 M).

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for synthesized pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors.

Table 1: Synthesis and Characterization Data

Compound IDSubstituent (R)Yield (%)1H NMR (DMSO-d6, δ ppm)MS (m/z) [M+H]+
1a 3-ethynylaniline7513.71 (s, 1H), 9.85 (s, 1H), 8.38 (s, 1H), 8.15 (s, 1H), 7.82 (d, 1H), 7.39 (t, 1H), 7.21 (d, 1H), 4.15 (s, 1H), 2.58 (s, 3H)308.1
1b 3-chloro-4-fluoroaniline8213.75 (s, 1H), 9.92 (s, 1H), 8.41 (s, 1H), 8.25 (dd, 1H), 7.89 (m, 1H), 7.45 (t, 1H), 2.59 (s, 3H)338.0

Table 2: In Vitro EGFR Kinase Inhibitory Activity

Compound IDEGFRWT IC50 (nM)EGFRT790M IC50 (nM)
1a 15250
1b 8120
Erlotinib 5500

Note: The data presented are representative and may vary based on experimental conditions.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival. The synthesized inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the generation of a diverse library of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. The straightforward SNAr reaction allows for the facile introduction of various aniline moieties at the C4 position, enabling extensive structure-activity relationship (SAR) studies.[3] The optional oxidation at the C6 position offers an additional handle for modulating the physicochemical properties of the compounds. The representative biological data highlight the potential of this scaffold to yield potent inhibitors of both wild-type and mutant forms of EGFR, warranting further investigation in the development of novel anticancer therapeutics.

References

Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines is a critical process in medicinal chemistry and drug development. This class of compounds serves as a versatile scaffold for the generation of novel therapeutics, particularly in oncology and virology, due to their structural similarity to endogenous purines. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing these molecules to interact with a variety of biological targets, including kinases and polymerases.

This document provides a detailed, step-by-step protocol for the synthesis of the parent compound, 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, compiled from established literature procedures. The protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation to facilitate reproducible and efficient synthesis. The described pathway involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring and subsequent functionalization to yield the target compound.

Experimental Protocols

The synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine can be achieved through a multi-step process. The following protocol outlines a common and effective synthetic route.

Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile

This initial step involves the cyclization of ethoxymethylenemalononitrile with hydrazine to form the key pyrazole intermediate.

Materials:

  • Ethoxymethylenemalononitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve ethoxymethylenemalononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring. An exothermic reaction is expected.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

The pyrazole intermediate is then cyclized with urea to form the pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile

  • Urea

  • Pyridine (or other high-boiling solvent)

Procedure:

  • Combine 5-amino-1H-pyrazole-4-carbonitrile and an excess of urea in a round-bottom flask.

  • Add pyridine to the mixture to act as a solvent and catalyst.

  • Heat the mixture to reflux (around 180-200°C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product will precipitate from the solution.

  • Collect the precipitate by filtration, wash thoroughly with a suitable solvent like ethanol to remove residual pyridine and urea, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Step 3: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

The dione is converted to the dichloro derivative using a chlorinating agent.

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • In a fume hood, carefully add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry thoroughly under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Synthesis of 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Selective amination at the C4 position is achieved by reacting the dichloro intermediate with ammonia.

Materials:

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Ammonia solution (aqueous or in an organic solvent like isopropanol)

Procedure:

  • Suspend 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol or isopropanol).

  • Add an excess of concentrated ammonia solution.

  • Heat the mixture in a sealed vessel at 100-120°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate.

  • Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry to obtain 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 5: Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine

The final step involves the substitution of the remaining chlorine atom with a methylthio group.

Materials:

  • 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Sodium thiomethoxide (NaSMe) or thiourea followed by methylation

  • A suitable solvent like Dimethylformamide (DMF) or ethanol

Procedure using Sodium Thiomethoxide:

  • Dissolve 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine in DMF.

  • Add a slight excess of sodium thiomethoxide to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

StepProduct NameStarting Material(s)ReagentsTypical Yield (%)Melting Point (°C)
15-amino-1H-pyrazole-4-carbonitrileEthoxymethylenemalononitrileHydrazine hydrate, Ethanol80-90175-178
21H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione5-amino-1H-pyrazole-4-carbonitrileUrea, Pyridine75-85>300
34,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePOCl₃, N,N-Dimethylaniline85-95240-243
44-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidineAmmonia70-80>300
54-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidineSodium thiomethoxide, DMF75-85290-293

Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product start1 Ethoxymethylenemalononitrile step1 Step 1: Pyrazole Formation start1->step1 start2 Hydrazine start2->step1 start3 Urea step2 Step 2: Pyrimidine Ring Annulation start3->step2 start4 POCl3 step3 Step 3: Chlorination start4->step3 start5 Ammonia step4 Step 4: Amination start5->step4 start6 Sodium Thiomethoxide step5 Step 5: Thiolation start6->step5 step1->step2 5-amino-1H-pyrazole-4-carbonitrile step2->step3 Pyrazolo[3,4-d]pyrimidine-4,6-dione step3->step4 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine step4->step5 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine product 4-amino-6-methylthio-1H- pyrazolo[3,4-d]pyrimidine step5->product

Caption: Experimental workflow for the synthesis of the target compound.

Logical_Relationship A Pyrazole Precursor Synthesis (5-amino-1H-pyrazole-4-carbonitrile) B Pyrimidine Ring Formation (1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione) A->B Cyclization C Activation of Pyrimidine Ring (4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) B->C Chlorination D Regioselective Amination at C4 (4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine) C->D Nucleophilic Substitution E Introduction of Methylthio Group at C6 (Final Product) D->E Nucleophilic Substitution

Caption: Logical relationship of the key synthetic transformations.

Application Notes and Protocols for the Development of Anticancer Agents from 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from the versatile scaffold, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This document outlines the rationale, synthetic strategies, biological evaluation techniques, and key findings in the development of pyrazolo[3,4-d]pyrimidine-based compounds as potent and selective cancer therapeutics.

Introduction: The Promise of Pyrazolo[3,4-d]pyrimidines in Oncology

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows derivatives to interact with a wide array of biological targets, particularly protein kinases, which are often dysregulated in cancer. The inherent versatility of this heterocyclic system allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant potential in chemotherapy by inhibiting a variety of enzymes crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] The this compound is a key intermediate, offering reactive sites for nucleophilic substitution, thereby facilitating the synthesis of a diverse library of potential drug candidates.

Synthetic Strategies and Protocols

The general approach for derivatizing the this compound core involves nucleophilic aromatic substitution at the C4 and C6 positions. The chlorine atom at the C4 position is particularly susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. The methylthio group at the C6 position can also be modified, often after oxidation to a more reactive sulfoxide or sulfone.

General Protocol for Nucleophilic Substitution at the C4-Position

This protocol describes a general method for the synthesis of 4-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • This compound

  • Desired amine, alcohol, or thiol nucleophile

  • Anhydrous solvent (e.g., ethanol, isopropanol, DMF, or dioxane)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1 equivalent) in the appropriate anhydrous solvent, add the desired nucleophile (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere for a period of 4-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow for Synthesis and Initial Screening

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Lead Optimization start 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine reaction Nucleophilic Substitution (Amines, Alcohols, etc.) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 target_assay Kinase Inhibition Assay ic50->target_assay sar Structure-Activity Relationship (SAR) Studies target_assay->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In vivo Studies (Xenograft Models) lead_optimization->in_vivo

Caption: Workflow for the development of pyrazolo[3,4-d]pyrimidine anticancer agents.

Biological Evaluation and Anticancer Activity

The anticancer potential of the synthesized pyrazolo[3,4-d]pyrimidine derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Summary of Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.

Compound IDModification at C4Target Cancer Cell LineIC50 (µM)Reference
VIIa 2-hydroxybenzaldehyde hydrazone57 different cell lines0.326 - 4.31[1]
1a VariesA5492.24[2]
1d VariesMCF-71.74[2]
7 VariesA549, Caco-2, HT1080, HelaMicromolar range[3]
24j VariesMCF-7, BT474, MDA-MB-2310.36, 1.35, 2.88[4]
12b VariesA549, HCT-1168.21, 19.56[5][6]
33 4-aminophenoxy ureaMV4-11 (AML)Potent[7]
6i Glutamate analog59 cancer cell lines3.93 - 9.85[8]

Mechanism of Action and Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer drugs.[9] Pyrazolo[3,4-d]pyrimidines have been designed as potent EGFR inhibitors.[5][10]

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Induction of Apoptosis

Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][6] This is often a consequence of inhibiting survival signals or activating pro-apoptotic pathways.

G Compound Pyrazolo[3,4-d]pyrimidine Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, Src) Compound->Kinase_Inhibition ROS_Generation ROS Generation Compound->ROS_Generation Bax_Bcl2 Increased Bax/Bcl-2 Ratio Kinase_Inhibition->Bax_Bcl2 ROS_Generation->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its structural resemblance to the purine core of ATP makes it an ideal candidate for the design of kinase inhibitors.[1] This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility in the development of inhibitors for various protein kinases implicated in cancer and other diseases. Detailed experimental protocols for the synthesis, biological evaluation, and pathway analysis of its derivatives are presented to facilitate further research and drug discovery efforts.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, Cyclin-Dependent Kinase 2 (CDK2), and Breast Tumor Kinase (BRK/PTK6). The 4-chloro position serves as a reactive handle for the introduction of various amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the design of anticancer agents.[2][3] By modifying the substituents at the C4 and C6 positions, as well as the N1 position of the pyrazole ring, researchers have developed potent inhibitors of key oncogenic kinases.

  • EGFR Inhibition: Derivatives with substituted amino groups at the C4 position have shown inhibitory activity against both wild-type and mutant forms of EGFR.[4][5][6] These compounds are being investigated for their potential in treating non-small cell lung cancer and other epithelial tumors where EGFR is overexpressed or mutated.

  • Src Kinase Inhibition: The scaffold has been utilized to develop inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[7]

  • CDK2 Inhibition: By targeting CDK2, a key regulator of the cell cycle, derivatives of this pyrazolopyrimidine have been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]

  • BRK/PTK6 Inhibition: This scaffold has also been explored for the development of inhibitors of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of breast, ovarian, and prostate cancers.[3]

Quantitative Data Summary

The following table summarizes the in vitro biological activities of representative derivatives of the this compound scaffold against various cancer-related protein kinases.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
Derivative 1 EGFR0.054--[9]
Derivative 2 EGFR0.135--[9]
Derivative 3 EGFR0.034--[9]
Compound 12b EGFR (wild-type)0.016A5498.21[6]
Compound 12b EGFR (T790M mutant)0.236HCT-11619.56[6]
Compound 14 CDK2/cyclin A20.057MCF-70.045[8]
Compound 14 --HCT-1160.006[8]
Compound 14 --HepG-20.048[8]
Compound 51 BRK/PTK60.00337--[3]

Experimental Protocols

General Synthesis of 4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 equivalents).

  • A base, such as triethylamine or diisopropylethylamine (2-3 equivalents), may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is typically heated to reflux for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against various protein kinases. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, Src, CDK2/Cyclin A2, BRK/PTK6)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and BSA

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In the wells of the assay plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cell lines (e.g., A431).

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg Transcription Gene Transcription (Proliferation, Survival) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription DAG DAG PLCg->DAG PIP2 Hydrolysis IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca2+ release PKC->Transcription

Src Kinase Signaling Pathway

Src_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCRs GPCR->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

CDK2 in Cell Cycle Regulation

CDK2_Cell_Cycle G1 G1 Phase CDK2_E CDK2 / Cyclin E G1->CDK2_E S S Phase (DNA Replication) CDK2_A CDK2 / Cyclin A S->CDK2_A G2 G2 Phase M M Phase (Mitosis) G2->M M->G1 G1_S_transition G1/S Transition G1_S_transition->S S_phase_progression S Phase Progression S_phase_progression->G2 CDK2_E->G1_S_transition CDK2_A->S_phase_progression

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->prepare_reagents prepare_compounds Prepare Test Compound Dilutions start->prepare_compounds assay_setup Set up Assay Plate (Add compounds, kinase, substrate) prepare_reagents->assay_setup prepare_compounds->assay_setup initiate_reaction Initiate Reaction (Add ATP) assay_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) incubation->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have shown promising activity against a range of cancer-related targets. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this important heterocyclic system and to advance the discovery of novel therapeutics.

References

Application Notes & Protocols: Green Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry as they are bioisosteres of purines and form the core of various pharmacologically active agents.[1][2] These compounds have demonstrated a wide range of therapeutic applications, including as antiviral, antimicrobial, and antitumor agents.[1] The growing emphasis on sustainable chemical practices has spurred the development of green synthesis methods, which offer environmental and economic advantages over traditional approaches by minimizing hazardous waste, reducing reaction times, and improving energy efficiency.[2] This document outlines several green synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives, providing comparative data and detailed experimental protocols.

Overview of Green Synthesis Strategies

Green chemistry principles are increasingly being applied to the synthesis of pyrazolo[3,4-d]pyrimidines. Key strategies include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve product yields compared to conventional heating.[3][4]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields through acoustic cavitation.[1][5] This method is known for its mild reaction conditions.[6]

  • Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, enhancing pot- and step-economy and reducing waste from intermediate purification steps.[1][7]

  • Use of Green Solvents and Catalysts: Replaces toxic and volatile organic solvents with environmentally benign alternatives like water, glycerol, or ionic liquids.[1][8] It also focuses on using non-toxic, recyclable catalysts.[1]

Green_Chemistry_Principles center_node Green Synthesis of Pyrazolo[3,4-d]pyrimidines sub_node1 Energy Efficiency center_node->sub_node1 sub_node2 Safer Solvents center_node->sub_node2 sub_node3 Atom Economy center_node->sub_node3 sub_node4 Catalysis center_node->sub_node4 tech1a Microwave Irradiation sub_node1->tech1a tech1b Ultrasound Irradiation sub_node1->tech1b tech2 Water, Glycerol, Ionic Liquids sub_node2->tech2 tech3 Multicomponent Reactions (MCRs) sub_node3->tech3 tech4 Eco-Friendly & Recyclable Catalysts sub_node4->tech4

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis protocols for pyrazolo[3,4-d]pyrimidine derivatives, allowing for easy comparison of their efficiency and conditions.

MethodReactantsCatalyst/SolventTimeTemp.Yield (%)Reference
Microwave-Assisted MCR 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary aminesCatalyst-free55 min160 °C60-85%[4][7]
Microwave-Assisted MCR 3-Methyl-2-pyrazolin-5-one, Aromatic Aldehyde, Urea/ThioureaAcetonitrile--High[9]
Ultrasound-Assisted 4-Aminoantipyrine, Formylated active proton compoundsKHSO4 (aqueous media)--High[10]
Ultrasound-Assisted Huisgen 1,3-dipolar cycloaddition---Good[5][6]
One-Pot MCR Aryl-aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, UreaPoly(N-vinylpyridinium) hydrogen sulfate/Glycerol--High[1]
One-Pot MCR 1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one, Aromatic aldehyde, Urea/ThioureaPhthalimide-N-sulfonic acid/[Bmim][Br]--High[1]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

Principle: This protocol describes a practical and efficient one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using controlled microwave irradiation.[4][11] The method is catalyst-free, offers short reaction times, and allows for chromatography-free product isolation.[7][11]

Workflow_Microwave cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reactants 1. Mix Reactants: - 5-Aminopyrazole-4-carboxylate - Trimethyl orthoformate - Primary amine MW 2. Irradiate in Microwave Reactor (160 °C, 55 min) Reactants->MW Cool 3. Cool Reaction Mixture MW->Cool Filter 4. Isolate Precipitate by Vacuum Filtration Cool->Filter Recrystallize 5. Recrystallize Product Filter->Recrystallize Analysis 6. Characterize via NMR, IR, MS Recrystallize->Analysis

Materials and Reagents:

  • Methyl 5-aminopyrazole-4-carboxylates (e.g., Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate)

  • Trimethyl orthoformate

  • Primary amines (e.g., Benzylamine)

  • Appropriate solvent for recrystallization (e.g., Ethyl acetate)

Equipment:

  • CEM Discover SP microwave reactor or equivalent

  • Reaction vials suitable for microwave synthesis

  • Standard laboratory glassware

  • Vacuum filtration apparatus

Procedure: [7]

  • In a microwave reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1 mmol), primary amine (1.2 mmol), and trimethyl orthoformate (1.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes, with a maximum microwave power of 150 W.

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • The precipitated product is then collected by vacuum filtration.

  • Wash the solid product with a suitable solvent (e.g., cold ethanol).

  • Further purify the product by recrystallization from an appropriate solvent (e.g., ethyl acetate) to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: Ultrasound-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Principle: This method utilizes ultrasonic irradiation to facilitate the Huisgen 1,3-dipolar cycloaddition for synthesizing pyrazolo[3,4-d]pyrimidine derivatives tethered with 1,2,3-triazoles.[5] The use of ultrasound provides a green approach by enabling the reaction under mild conditions with good yields.[6]

Reaction_Scheme_MCR R1 5-Aminopyrazole Derivative Condition Green Condition (Microwave or Ultrasound) One-Pot R1->Condition R2 One-Carbon Source (e.g., Orthoformate) R2->Condition R3 Amine Source (e.g., Primary Amine) R3->Condition Product Pyrazolo[3,4-d]pyrimidine Core Structure Condition->Product

Materials and Reagents:

  • Propargylated pyrazolo[3,4-d]pyrimidin-4-ol derivative

  • Substituted aryl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Equipment:

  • Branson 1510 ultrasonic bath or equivalent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure: (Based on general ultrasound-assisted cycloaddition protocols)[5][6]

  • In a round-bottom flask, dissolve the propargylated pyrazolo[3,4-d]pyrimidin-4-ol (1 mmol) and the substituted aryl azide (1 mmol) in dichloromethane (15 mL).

  • To this solution, add N,N-Diisopropylethylamine (DIPEA) (2 mmol) and a catalytic amount of Copper(I) iodide (CuI) (0.1 mmol).

  • Place the flask in an ultrasonic bath containing water.

  • Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), pour the reaction mixture into water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole-tethered pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.[1]

References

Application Notes and Protocols for Enzymatic Assays Evaluating Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the enzymatic evaluation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of inhibitors targeting a range of protein kinases implicated in cancer and other diseases.[1][2][3][4][5] Accurate and reproducible enzymatic assays are critical for determining inhibitor potency (e.g., IC50 values) and selectivity. This document outlines protocols for commonly employed luminescence-based and radiometric assays.

Overview of Enzymatic Assays for Kinase Inhibitor Evaluation

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (peptide, protein, or small molecule). Inhibitors of this process will result in a decrease in substrate phosphorylation or a change in the concentration of ATP and its byproduct, ADP. Several robust methods exist to quantify these changes.

Commonly Targeted Kinases by Pyrazolo[3,4-d]pyrimidines:

  • Cyclin-Dependent Kinases (CDKs): e.g., CDK2[1][2]

  • Epidermal Growth Factor Receptor (EGFR): e.g., EGFR-TK[6][7][8]

  • Src Family Kinases: e.g., Src[9][10]

  • Abl Kinase: e.g., Abl, Bcr-Abl[11][12][13]

  • Aurora Kinases: e.g., Aurora A, Aurora B[14][15][16][17]

  • Protein Kinase D (PKD) [5]

Data Presentation: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines

Quantitative data from enzymatic assays should be summarized in a clear and organized manner to facilitate comparison and analysis. The following tables present examples of IC50 values obtained for various pyrazolo[3,4-d]pyrimidine inhibitors against their target kinases.

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2/cyclin A2 [1][2]

Compound IDIC50 (µM) ± SDReference CompoundIC50 (µM) ± SD
51.021 ± 0.057Sorafenib0.184 ± 0.01
80.589 ± 0.033
100.336 ± 0.019
113.646 ± 0.203
130.081 ± 0.004
140.057 ± 0.003
150.119 ± 0.007

Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR-TK [6][7]

Compound IDIC50 (µM)
40.054
150.135
160.034

Table 3: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Glioblastoma Cell Lines (In Vitro Cytotoxicity) [10]

CompoundGIN8 IC50 (µM)GIN28 IC50 (µM)GCE28 IC50 (µM)Target Kinase
SI30611.2 ± 3.87.7 ± 1.67.2 ± 2.0Src
SI30854.7 ± 6.349.8 ± 4.247.6 ± 6.9Fyn
SI11310.5 ± 3.514.4 ± 2.810.7 ± 1.2SGK1

Table 4: IC50 Values of a Pyrazolo[3,4-d]pyrimidine-based PKD Inhibitor [5]

CompoundPKD1 IC50 (nM)PKD2 IC50 (nM)PKD3 IC50 (nM)
17m173524
3-IN-PP19410898

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for understanding the context and execution of the enzymatic assays.

Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Signaling cluster_downstream Downstream Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT STAT Src->STAT Motility Motility Src->Motility Abl Abl Kinase Abl->STAT MAPK_pathway Raf-MEK-ERK (MAPK Pathway) Ras->MAPK_pathway Akt_pathway Akt PI3K->Akt_pathway Proliferation Proliferation STAT->Proliferation Survival Survival STAT->Survival MAPK_pathway->Proliferation Akt_pathway->Survival

Caption: Simplified signaling pathways involving Src and Abl kinases.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_measurement Measurement start Combine Kinase, Substrate, ATP, and Inhibitor incubate_reaction Incubate at 30°C (e.g., 60 min) start->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT (e.g., 40 min) add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT (e.g., 30-60 min) add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: General workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocols

The following are detailed protocols for commonly used enzymatic assays for evaluating pyrazolo[3,4-d]pyrimidine inhibitors.

Luminescence-Based Kinase Assays

These assays are popular due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.

The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures ADP produced during a kinase reaction.[18][19] The luminescent signal is directly proportional to the amount of ADP generated and thus to kinase activity.[16][17][20][21]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Kinase of interest (e.g., Src, Abl, Aurora A/B)[16][20][22]

  • Kinase-specific peptide substrate (e.g., KVEKIGEGTYGVVYK for Src)[9][23]

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9][16][20]

  • ATP solution

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • White, opaque 96-well or 384-well plates[9]

  • Luminometer[9]

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[14]

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically for each kinase system.

  • Kinase Reaction Setup (384-well plate format): [16][17][20][21]

    • Add 1 µL of the diluted inhibitor or 5% DMSO (for positive and negative controls) to the wells.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • The final reaction volume is typically 5-25 µL.[9][18]

  • Incubation:

    • Incubate the plate at room temperature or 30°C for 60 minutes.[9][16][17][20][21]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16][17][20][21]

    • Incubate at room temperature for 40 minutes.[9][16][17][20][21]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9][16][17][20][21]

    • Incubate at room temperature for 30-60 minutes.[9][16][17][20][21]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Kinase-Glo® Plus assay quantifies the amount of ATP remaining in solution following a kinase reaction.[6] The luminescent signal is inversely proportional to kinase activity.[1][6]

Materials:

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)[1]

  • Kinase of interest (e.g., CDK2/cyclin A2)[1]

  • Substrate

  • Kinase Buffer

  • ATP solution

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • White, opaque multi-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • In a multi-well plate, combine the kinase, substrate, ATP, and various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor in the appropriate kinase buffer.

    • Include controls with no inhibitor (100% activity) and no kinase (background).

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Allow the Kinase-Glo® Plus Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The lower the luminescent signal, the higher the kinase activity. Calculate the percentage of inhibition based on the increase in luminescence relative to the no-inhibitor control.

    • Determine the IC50 value as described for the ADP-Glo™ assay.

Radiometric Kinase Assay

Radiometric assays are a classic and direct method for measuring kinase activity, relying on the transfer of a radiolabeled phosphate group ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.

Materials:

  • Recombinant kinase (e.g., Src)[9]

  • Peptide substrate (e.g., KVEKIGEGTYGVVYK)[23]

  • Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[24]

  • [γ-³²P]ATP[23]

  • Unlabeled ATP

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution

  • P81 phosphocellulose paper[23]

  • 40% Trichloroacetic acid (TCA)[23]

  • 0.75% Phosphoric acid[23]

  • Acetone[23]

  • Scintillation vials and fluid

  • Scintillation counter[23]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations, and the recombinant kinase. Pre-incubate for 10 minutes at room temperature.[9]

    • Add the peptide substrate.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.[9]

  • Incubation:

    • Incubate the reaction at 30°C for 10-30 minutes.[9][23] The incubation time should be within the linear range of the assay.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature.[23]

    • Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[23]

  • Washing:

    • Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[23]

    • Perform one final wash with acetone for 3 minutes.[23]

  • Measurement:

    • Transfer the dried P81 paper squares to scintillation vials.

    • Add 5 mL of scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of phosphate incorporated into the substrate by measuring the counts per minute (CPM).

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: The starting material may have degraded due to improper storage. 2. Ineffective Nucleophile: The sodium thiomethoxide (NaSMe) or methyl mercaptan/base system may not be sufficiently reactive. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or hindering the reaction mechanism.1. Verify Starting Material Quality: Confirm the purity of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via melting point or spectroscopic analysis. Store it in a cool, dry place, protected from moisture. 2. Use Freshly Prepared Nucleophile: Prepare sodium thiomethoxide fresh before use or use a high-quality commercial source. If using methyl mercaptan and a base, ensure the base is strong enough to deprotonate the thiol. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. 4. Solvent Screening: Consider solvents such as ethanol, isopropanol, or DMF. The choice of solvent can influence the reaction rate and selectivity.
Formation of a Significant Amount of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Di-substituted Byproduct) 1. Excess Nucleophile: Using more than one equivalent of the methylthio source will favor di-substitution. 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second substitution reaction. 3. High Reactivity of the Mono-substituted Product: The initial product, this compound, may be highly susceptible to further substitution under the reaction conditions.1. Control Stoichiometry: Carefully control the stoichiometry of the nucleophile. Use of 0.95-1.05 equivalents of sodium thiomethoxide is a good starting point. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to increase significantly. Lowering the reaction temperature may also improve selectivity for the mono-substituted product. 3. Consider a Milder Base: If using methyl mercaptan, a weaker base might slow down the second substitution.
Difficult Purification of the Desired Product 1. Similar Polarity of Products and Starting Material: The desired mono-substituted product, the di-substituted byproduct, and the starting material may have similar polarities, making chromatographic separation challenging. 2. Presence of Tarry Impurities: Side reactions can lead to the formation of hard-to-remove impurities.1. Optimize Chromatography: Use a long column and a shallow solvent gradient for flash column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. This can be particularly effective for removing small amounts of impurities. 3. Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This precursor is typically synthesized in a two-step process from 5-amino-1H-pyrazole-4-carboxamide through cyclization with urea followed by chlorination with phosphorus oxychloride (POCl₃). A total yield of around 49.5% for these two steps has been reported.[1]

Q2: Which nucleophile is best for introducing the methylthio group?

Sodium thiomethoxide (NaSMe) is a common and effective nucleophile for this transformation. Alternatively, a combination of methyl mercaptan (CH₃SH) and a suitable base (e.g., sodium ethoxide, potassium carbonate) can be used.

Q3: How can I selectively achieve mono-substitution over di-substitution?

Controlling the stoichiometry of the nucleophile is critical. Using approximately one equivalent of the methylthio source is key. Additionally, running the reaction at a lower temperature and carefully monitoring its progress to stop it before significant di-substitution occurs are important strategies.

Q4: What are the optimal reaction conditions to maximize the yield of the mono-substituted product?

While optimal conditions can vary, a good starting point is the reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with one equivalent of sodium thiomethoxide in a solvent like ethanol or isopropanol at room temperature or slightly elevated temperatures. Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.

Q5: What is a common side product in this synthesis?

The most common side product is the di-substituted 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Its formation is favored by an excess of the nucleophile, higher reaction temperatures, and longer reaction times.

Q6: What is a suitable method for purifying the final product?

Flash column chromatography on silica gel is a common purification method. A gradient of ethyl acetate in hexanes is often effective for separating the desired mono-substituted product from the di-substituted byproduct and any unreacted starting material. Recrystallization can also be a useful purification technique.

Experimental Protocols

Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Precursor)

This protocol is adapted from a reported synthesis.[1]

  • Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190°C for 2 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and a 10% potassium hydroxide solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5. The resulting white solid, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is collected by filtration (yield: ~75%).[1]

  • Chlorination: The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours. After the reaction, the mixture is concentrated under reduced pressure. The residue is then carefully added to ice water with stirring. The resulting yellow solid, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with ice-water, and dried (yield: ~66%).[1]

Synthesis of this compound

This is a general protocol based on analogous reactions. Optimization of stoichiometry, temperature, and reaction time is recommended to maximize the yield.

  • Reaction Setup: To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium thiomethoxide (1.0 equivalents) in the same solvent dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono- and di-substituted products.

  • Workup: Once the desired conversion is achieved, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.

Data Presentation

Table 1: Summary of Reported Yields for Pyrazolo[3,4-d]pyrimidine Synthesis Steps

StepStarting MaterialProductReagents and ConditionsReported YieldReference
Cyclization5-amino-1H-pyrazole-4-carboxamide1H-pyrazolo[3,4-d]pyrimidine-4,6-diolUrea, 190°C, 2h~75%[1]
Chlorination1H-pyrazolo[3,4-d]pyrimidine-4,6-diol4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidinePOCl₃, 110°C reflux, 4h~66%[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110°C D 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->D NaSMe (1 eq) E 4,6-Bis(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->E NaSMe (>1 eq) D->E NaSMe

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Is Yield Acceptable? start->check_yield issue_low_conversion Low Conversion check_yield->issue_low_conversion No, Low Conversion issue_disubstitution High Di-substitution check_yield->issue_disubstitution No, High Di-substitution issue_purification Purification Difficulty check_yield->issue_purification No, Purification Issues end Successful Synthesis check_yield->end Yes solution_low_conversion Check Starting Material Purity Increase Temperature Optimize Solvent issue_low_conversion->solution_low_conversion solution_disubstitution Control Stoichiometry Lower Temperature Monitor Reaction Time issue_disubstitution->solution_disubstitution solution_purification Optimize Chromatography Attempt Recrystallization issue_purification->solution_purification solution_low_conversion->start solution_disubstitution->start solution_purification->start

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and frequently asked questions for the purification of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The following information is intended to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for pyrimidine derivatives like this compound include recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: Selecting a suitable solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities to identify the best single solvent or solvent pair.

Q3: What are the key parameters to consider for column chromatography purification?

A3: For column chromatography, critical parameters include the choice of stationary phase (e.g., silica gel, alumina), the mobile phase (solvent system), and the column dimensions. The polarity of the solvent system is adjusted to achieve good separation between the target compound and any impurities. Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system before running the column.

Q4: What are potential impurities I should be aware of during the synthesis and purification?

A4: While specific impurities for the synthesis of this compound are not detailed in the provided search results, common impurities in related syntheses can include starting materials, reagents (like POCl3), and side-products from incomplete reactions or side reactions.[2] For instance, in the synthesis of a similar compound, washing with a saturated solution of NaHCO3 was performed, suggesting the presence of acidic impurities.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of pyrimidine derivatives.

Issue 1: The compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, which can be due to a high concentration of impurities or cooling the solution too quickly.[1]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.[1]

Issue 2: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is supersaturated, or the compound has high solubility in the chosen solvent even at low temperatures.[1]

  • Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[1] If crystallization still does not occur, you may need to reduce the volume of the solvent by evaporation or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed.[1]

Issue 3: Poor separation of the target compound during column chromatography.

  • Possible Cause: The solvent system (mobile phase) may not be optimal for separating the compound from its impurities. The column may also be overloaded with the sample.

  • Solution: Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good solvent system will show clear separation of spots on the TLC plate. Reduce the amount of crude material loaded onto the column.

Issue 4: The purified product still shows impurities by analytical methods (e.g., NMR, LC-MS).

  • Possible Cause: The chosen purification method may not be sufficient to remove all impurities, especially those with similar physical properties to the target compound.

  • Solution: A secondary purification step may be necessary. For example, if recrystallization was the primary method, subsequent purification by column chromatography or preparative HPLC could be employed. Conversely, fractions from column chromatography can be further purified by recrystallization.

Purification Workflow and Troubleshooting

Purification_Workflow start Crude 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check1 Purity Check (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check2 Purity Check (TLC, LC-MS, NMR) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 95% further_purification Further Purification Needed purity_check1->further_purification Purity < 95% purity_check2->pure_product Purity > 95% purity_check2->further_purification Purity < 95% further_purification->recrystallization further_purification->column_chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree start Purification Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oiling Reheat, add more solvent, cool slowly, or seed. oiling_out->solution_oiling Yes impure_product Product still impure? no_crystals->impure_product No solution_no_crystals Scratch flask, seed, or add anti-solvent. no_crystals->solution_no_crystals Yes solution_impure Perform secondary purification (e.g., chromatography). impure_product->solution_impure Yes

References

Technical Support Center: Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of pyrazolopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yields in Cyclization Step

Question: We are experiencing low yields in the final cyclization step to form the pyrazolopyrimidine core. What are the common causes and potential solutions?

Answer: Low yields in the cyclization step are a frequent challenge in pyrazolopyrimidine synthesis. Several factors can contribute to this issue. Here is a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Precursor Formation: The purity of your starting materials, particularly the aminopyrazole derivative, is critical. Impurities can significantly interfere with the cyclization reaction.

    • Troubleshooting:

      • Ensure the aminopyrazole and other reactants are of high purity. Recrystallization or column chromatography of the precursors is highly recommended.[1]

      • Carefully monitor the progress of the precursor-forming reactions (e.g., via TLC or LC-MS) to ensure they have gone to completion.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial for efficient cyclization.

    • Troubleshooting:

      • Temperature: The optimal temperature can be very sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of side products and tar-like substances. Experiment with a temperature gradient to identify the optimal condition.[1][3] Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[3]

      • Solvent: The choice of solvent is critical. High-boiling point solvents like formamide or DMF are often used.[3] Ensure the solvent is anhydrous, as water can react with intermediates and halt the cyclization.

      • Catalyst: If a catalyst is employed (e.g., Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄), ensure its activity is not compromised.[3] For microwave-assisted synthesis, solid acid catalysts have been shown to improve yields.

  • Side Reactions: The reactants may participate in unintended reaction pathways, reducing the yield of the desired product.

    • Troubleshooting:

      • If using an aldehyde, it may undergo self-condensation. To minimize this, add the aldehyde slowly to the reaction mixture.[3]

      • Optimize the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in driving the reaction to completion.[3]

2. Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolopyrimidine isomers (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine, or different substitution patterns). How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials like substituted 5-aminopyrazoles or β-dicarbonyl compounds.[1][4] The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the reactants.[2]

  • Controlling the Reaction Pathway:

    • Choice of Reagents: The structure of your reactants plays a significant role. For the synthesis of pyrazolo[1,5-a]pyrimidines, the use of β-enaminones as the 1,3-bielectrophilic partner can enhance regioselectivity.[5] The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.

    • Substituent Effects: The electronic properties of the substituents on the pyrazole ring can direct the cyclization. Electron-withdrawing groups can influence the nucleophilicity of the ring nitrogens and guide the reaction towards a specific isomer.

  • Optimizing Reaction Conditions:

    • Catalyst and Solvent: The choice of catalyst and solvent can influence regioselectivity. Acid-catalyzed reactions (e.g., in acetic acid) may favor one isomer, while base-catalyzed conditions might favor another.[6][7] It is advisable to consult the literature for specific examples similar to your target molecule.[1]

    • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[4][5][8]

  • Separation of Isomers:

    • If optimizing for regioselectivity is not entirely successful, efficient separation techniques are crucial. Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[1]

3. Dimerization of Starting Materials or Products

Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. How can I prevent this?

Answer: Dimerization can occur with certain reactive pyrazolopyrimidine intermediates or starting materials, leading to the formation of macrocycles or other dimeric structures.[9]

  • Reaction Concentration: High concentrations of reactants can favor intermolecular reactions like dimerization.

    • Troubleshooting:

      • Perform the reaction under more dilute conditions.

      • Employ a slow addition of one of the key reactants to maintain its low concentration in the reaction mixture.

  • Reaction Temperature: Elevated temperatures can sometimes promote dimerization.

    • Troubleshooting:

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

4. Hydrolysis of Intermediates

Question: I suspect that one of my reaction intermediates is hydrolyzing, leading to low yields of the final product. How can I avoid this?

Answer: Certain intermediates in pyrazolopyrimidine synthesis, such as imines or activated esters, can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.

  • Anhydrous Conditions: The presence of water is the primary cause of hydrolysis.

    • Troubleshooting:

      • Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.

      • Dry all glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH: Both acidic and basic conditions can catalyze hydrolysis.

    • Troubleshooting:

      • If possible, perform the reaction under neutral conditions.

      • If an acid or base catalyst is necessary, use the minimum effective amount.

      • During the workup, neutralize the reaction mixture promptly to prevent prolonged exposure of the product to acidic or basic aqueous solutions.

5. N-Alkylation vs. O-Alkylation

Question: I am trying to alkylate my pyrazolopyrimidine, but I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

Answer: Pyrazolopyrimidines containing hydroxyl or oxo groups are ambident nucleophiles and can undergo alkylation at either a nitrogen or an oxygen atom.[10] The selectivity of N- versus O-alkylation is highly dependent on the reaction conditions.

  • Influence of Reaction Conditions:

    • Solvent: The choice of solvent can have a dramatic effect on selectivity.[10]

    • Base: The nature of the base used to deprotonate the pyrazolopyrimidine can influence the site of alkylation.

    • Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also affect the N/O selectivity.[11]

  • Troubleshooting Strategies:

    • A thorough screening of reaction conditions (solvent, base, temperature, and alkylating agent) is often necessary to optimize for the desired isomer.

    • Consulting literature for alkylation of similar heterocyclic systems can provide a good starting point for condition screening.[12][13]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Reactant1,3-Dicarbonyl ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)Regioisomeric RatioReference
3-Substituted-5-amino-1H-pyrazole2-AcetylcyclopentanoneAcetic AcidReflux-GoodRegioselective[4]
3-Substituted-5-amino-1H-pyrazole2-EthoxycarbonylcyclopentanoneAcetic AcidReflux-GoodRegioselective[4]
5-Aminopyrazole-4-ethylcarboxylateTrifluoromethyl-β-diketoneAcetic Acid (Microwave)---Regioselective[6][7]
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileMicrowave1200.33-7-amino isomer dominates[4]
AminopyrazoleBenzaldehyde, Sulfoxonium ylideRh(III) catalyst, KOAc, pivalic acid / Dioxane (Microwave)150-GoodRegioselective[4]

Table 2: Influence of Alkylating Agent on N- vs. O-Alkylation Selectivity

Pyrimidine SubstrateAlkylating AgentBaseSolventReaction TypeProduct Ratio (N:O)Yield (%)Reference
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃AcetonitrileO-Alkylation-87[12]
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Bromomethyl)pyrimidineK₂CO₃AcetonitrileO-Alkylation--[12]
Pyrimidin-2(1H)-oneBromo-ethylacetateAS@HTCHexamethyldisilazane/AcetonitrileN1-AlkylationSelective-[12]
Pyrimidin-2(1H)-onePropargyl bromideAS@HTCHexamethyldisilazane/AcetonitrileN1-AlkylationSelective-[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines by Cyclocondensation

  • To a solution of the 5-aminopyrazole derivative (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 10 mL), add the β-dicarbonyl compound or its equivalent (1.1 mmol).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization.[14]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • A mixture of the 5-aminopyrazole (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalyst (if required) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed, and the mixture is subjected to microwave irradiation at a specified temperature and time.

  • After cooling, the reaction mixture is worked up as described in Protocol 1.[4][5]

Visualizations

Side_Reactions cluster_reactants Starting Materials cluster_side_products Common Side Products 5-Aminopyrazole 5-Aminopyrazole Reaction Conditions Reaction Conditions 5-Aminopyrazole->Reaction Conditions 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction Conditions Desired Product Desired Product Regioisomer Regioisomer Dimer Dimer Hydrolyzed Intermediate Hydrolyzed Intermediate Reaction Conditions->Desired Product Optimal Path Reaction Conditions->Regioisomer Poor Regioselectivity Reaction Conditions->Dimer High Concentration/ Temp. Reaction Conditions->Hydrolyzed Intermediate Presence of Water

Caption: Logical relationship of side reactions in pyrazolopyrimidine synthesis.

Troubleshooting_Workflow Start Start Problem Identify Issue (e.g., Low Yield) Start->Problem Check Purity Check Starting Material Purity Problem->Check Purity First Step Optimize Conditions Optimize Reaction Conditions (T, t, solvent) Check Purity->Optimize Conditions If Pure Analyze Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Optimize Conditions->Analyze Byproducts Iterate Success Problem Resolved Optimize Conditions->Success If Yield Improves Purification Refine Purification Strategy Analyze Byproducts->Purification If Side Products Identified Purification->Success

References

Technical Support Center: Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Troubleshooting Guides

Question: My reaction to synthesize this compound is showing multiple spots on TLC analysis, in addition to the product spot. What are these potential impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your target compound. Based on common synthetic routes, these impurities could include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.

  • Intermediates: The reaction may not have gone to completion, resulting in the presence of reaction intermediates.

  • By-products from Side Reactions: Undesired side reactions can generate various by-products. For instance, in the synthesis involving 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, side reactions can lead to the formation of isomers or related pyrazolopyrimidine structures.[1]

  • Degradation Products: The target compound or intermediates might degrade under the reaction conditions, forming new impurities.

To identify these impurities, it is crucial to employ analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Question: I have identified an unknown impurity with a specific mass-to-charge ratio (m/z) in my LC-MS analysis. How can I determine its structure?

Answer:

Identifying the structure of an unknown impurity requires a combination of analytical techniques and deductive reasoning. Here is a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to propose a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain information about its substructures. The fragmentation pattern can provide clues to the compound's identity.

  • Isolation of the Impurity: Use preparative HPLC or column chromatography to isolate a sufficient amount of the impurity for further analysis.[2]

  • NMR Spectroscopy: Once isolated, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These will provide detailed information about the connectivity of atoms within the molecule, allowing for structural elucidation.[2][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the impurity.

  • Consider Plausible Side Reactions: Based on your synthetic route, hypothesize potential side reactions that could lead to impurities with the observed molecular formula and structural features.

Question: My final product of this compound has a persistent yellow color, even after initial purification. What could be the cause and how can I remove it?

Answer:

A persistent yellow color in your final product often indicates the presence of colored impurities. These could be highly conjugated by-products or degradation products formed during the synthesis or work-up.

Potential Causes:

  • Oxidation: The methylthio group can be susceptible to oxidation, leading to the formation of sulfoxide or sulfone impurities, which may be colored.

  • Nitrated Impurities: If nitric acid or other nitrating agents are used in preceding steps, residual nitro-compounds can be present.

  • Complex By-products: High temperatures or prolonged reaction times can lead to the formation of complex, colored polymeric materials.

Troubleshooting and Purification:

  • Recrystallization: Attempt recrystallization from a suitable solvent system. This is often effective in removing colored impurities.

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent and treat it with activated carbon. The activated carbon can adsorb colored impurities. Filter the solution and then recrystallize the product.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel can separate the colored impurities from the desired product.

  • Optimize Reaction Conditions: To prevent the formation of these impurities in future syntheses, consider optimizing the reaction conditions, such as lowering the temperature, reducing the reaction time, or performing the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for impurity profiling in the synthesis of this compound?

A1: The most common and effective analytical techniques for impurity profiling include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[3]

  • Gas Chromatography (GC): Useful for identifying volatile organic impurities, such as residual solvents.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of impurities.[4]

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurities.

Q2: How can I find reference standards for potential impurities?

A2: Reference standards for known impurities may be commercially available from chemical suppliers specializing in pharmaceutical standards. Several suppliers offer a range of Ticagrelor impurities, some of which may be relevant to the synthesis of its intermediates.[7][8] If a reference standard is not commercially available, it may need to be synthesized in-house.[9]

Q3: Are there any specific impurities I should be aware of when using this compound as an intermediate in the synthesis of Ticagrelor?

A3: Yes, when this compound is used to synthesize Ticagrelor, several process-related impurities can be introduced or carried through. These can include isomers, by-products from the N-alkylation step, and degradation products.[9] Specific identified impurities in Ticagrelor batches include hydroxylated impurities, diastereoisomers, acetyl impurities, amine impurities, and sulfoxide impurities.[9]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: For MS compatibility, use volatile mobile phase additives like formic acid.[10]

Data Presentation

Table 1: Common Process-Related Impurities in Ticagrelor Synthesis

This table summarizes some of the impurities that have been identified in the synthesis of Ticagrelor, which uses this compound as a starting material.[2][9]

Impurity NameMolecular FormulaMolecular WeightPotential Origin
TIC Imp-IC₁₅H₂₂N₆O₄S398.44Side reaction/intermediate
TIC Imp-IIC₂₃H₂₈F₂N₆O₅S538.57Oxidation product
TIC Imp-IIIC₂₃H₂₈F₂N₆O₅S538.57Isomer
TGL Hydroxyl Impurity--Hydroxylation side reaction
TGL DiastereoisomersC₂₃H₂₈F₂N₆O₄S522.57Isomerization
TGL Sulfoxide ImpurityC₂₃H₂₈F₂N₆O₅S538.57Oxidation of thioether

Visualizations

Diagram 1: General Workflow for Impurity Identification

G cluster_0 Sample Analysis cluster_1 Impurity Characterization cluster_2 Resolution Initial Synthesis Initial Synthesis TLC/HPLC Screening TLC/HPLC Screening Initial Synthesis->TLC/HPLC Screening Crude Product Pure Product Pure Product TLC/HPLC Screening->Pure Product Single Spot/Peak Impurity Detected Impurity Detected TLC/HPLC Screening->Impurity Detected Multiple Spots/Peaks LC-MS Analysis LC-MS Analysis Impurity Detected->LC-MS Analysis Identify m/z HRMS HRMS LC-MS Analysis->HRMS Propose Formula Isolate Impurity Isolate Impurity HRMS->Isolate Impurity Preparative HPLC/Column NMR/IR Spectroscopy NMR/IR Spectroscopy Isolate Impurity->NMR/IR Spectroscopy Structure Elucidation Identify Impurity Structure Identify Impurity Structure NMR/IR Spectroscopy->Identify Impurity Structure Optimize Synthesis Optimize Synthesis Identify Impurity Structure->Optimize Synthesis Modify Conditions Develop Purification Method Develop Purification Method Identify Impurity Structure->Develop Purification Method Recrystallization/Chromatography

Caption: Workflow for the identification and resolution of impurities.

Diagram 2: Logical Relationship for Troubleshooting Colored Impurities

G Start Start Colored_Impurity Persistent Color in Product Start->Colored_Impurity Cause_Oxidation Oxidation of Thioether? Colored_Impurity->Cause_Oxidation Cause_Byproduct Conjugated By-product? Colored_Impurity->Cause_Byproduct Prevention Optimize Reaction Conditions (Temp, Time, Atmosphere) Colored_Impurity->Prevention Future Batches Solution_Recrystallization Attempt Recrystallization Cause_Oxidation->Solution_Recrystallization Cause_Byproduct->Solution_Recrystallization Solution_Charcoal Use Activated Carbon Solution_Recrystallization->Solution_Charcoal If color persists Solution_Chromatography Column Chromatography Solution_Charcoal->Solution_Chromatography If color persists End Pure Product Solution_Chromatography->End Prevention->End

Caption: Troubleshooting guide for colored impurities.

References

overcoming poor solubility of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during experimental work.

Question: My pyrazolo[3,4-d]pyrimidine compound is insoluble in aqueous buffers for my in vitro assay, leading to inconsistent results. What steps can I take?

Answer:

Poor aqueous solubility is a well-documented characteristic of the pyrazolo[3,4-d]pyrimidine class of compounds, which can hinder both in vitro and in vivo studies.[1][2] Follow this troubleshooting workflow to address the issue:

G cluster_Start Initial Problem cluster_Screening Initial Screening Steps cluster_Formulation Advanced Formulation Strategies cluster_End Outcome start Compound shows poor aqueous solubility cosolvent 1. Attempt Co-solvent System (e.g., DMSO, Ethanol) start->cosolvent check_conc Is final solvent conc. low enough to be tolerated? (e.g., <1% DMSO) cosolvent->check_conc ionizable Is the compound ionizable (acidic/basic)? check_conc->ionizable No success Solubility suitable for experimentation check_conc->success Yes salt 2. Attempt Salt Formation ionizable->salt Yes amorphous 3. Create Amorphous Solid Dispersion ionizable->amorphous No fail Re-evaluate compound or consult formulation specialist salt->success prodrug 4. Synthesize a Soluble Prodrug amorphous->prodrug nanosystem 5. Use Nanosystem (Liposomes, Nanoparticles) amorphous->nanosystem amorphous->success prodrug->success nanosystem->success

Caption: Troubleshooting workflow for poor compound solubility.

  • Co-solvents: For initial in vitro testing, using a co-solvent like DMSO is a common starting point.[3] It is critical, however, to maintain a low final concentration (typically <1%) to prevent solvent-induced artifacts in your assay.[3]

  • Salt Formation: If your compound has ionizable acidic or basic functional groups, salt formation is often the most effective method to significantly increase aqueous solubility and dissolution rates.[4][5]

  • Amorphous Solid Dispersions: If the compound is not ionizable, creating an amorphous solid dispersion is a highly effective strategy.[6] This involves dispersing the drug in a molecular, non-crystalline state within an inert carrier, usually a hydrophilic polymer.[7] This technique enhances solubility by increasing the drug's surface area and wettability.[6]

  • Prodrug Synthesis: A more involved chemical modification approach is to synthesize a prodrug.[1] This involves adding a water-soluble moiety to the parent compound, which is later cleaved in vitro or in vivo to release the active drug.[1][8]

  • Nanosystems: Encapsulating the compound in nanosystems like liposomes or albumin nanoparticles can overcome poor water solubility for delivery.[2][8] These formulations can improve the pharmacokinetic profile of the drug.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a solid dispersion and how does it improve solubility?

A1: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, typically a polymer.[7] The goal is to reduce the drug's crystallinity and present it in an amorphous, or non-crystalline, state. This amorphous form has a higher energy state than the stable crystalline form, leading to enhanced apparent water solubility and a faster dissolution rate.[6]

G cluster_components Components cluster_process Process cluster_result Resulting Solid Dispersion cluster_mechanism Mechanism of Action cluster_outcome Final Outcome drug Poorly Soluble Crystalline Drug process_node Solvent Evaporation or Hot Melt Extrusion drug->process_node polymer Hydrophilic Polymer Carrier polymer->process_node dispersion Drug is Molecularly Dispersed in Polymer Matrix (Amorphous) process_node->dispersion mech1 Reduced Particle Size dispersion->mech1 mech2 Increased Surface Area & Wettability dispersion->mech2 mech3 No Crystal Lattice Energy to Overcome dispersion->mech3 outcome_node Enhanced Apparent Solubility & Dissolution Rate mech1->outcome_node mech2->outcome_node mech3->outcome_node

Caption: Mechanism of solubility enhancement by solid dispersion.

Q2: Which polymers are commonly used for creating solid dispersions?

A2: A variety of hydrophilic polymers can be used as carriers. The choice depends on the specific drug properties and desired release profile. Common examples include:

  • Polyvinylpyrrolidone (PVP)

  • Polyvinyl alcohol (PVA)

  • Hydroxypropyl methylcellulose (HPMC)

  • Pluronics (Poloxamers)

  • Eudragit® polymers

Screening different polymers is often necessary to find the most compatible and effective carrier for a specific pyrazolo[3,4-d]pyrimidine derivative.[3]

Q3: What is a prodrug approach and when should it be considered?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes conversion within the body to release the active drug.[1] This strategy is particularly useful for overcoming poor aqueous solubility that limits bioavailability.[1] For pyrazolo[3,4-d]pyrimidines, a prodrug can be created by adding a highly soluble group, like an N-methylpiperazino moiety linked via a carbamate chain, which can be hydrolyzed in vivo.[1] This approach should be considered when other formulation strategies are insufficient or when the goal is to optimize pharmacokinetic properties for preclinical and clinical development.[1]

Q4: Can nanosystem formulations like liposomes improve the efficacy of my compound?

A4: Yes. Encapsulating pyrazolo[3,4-d]pyrimidines in nanosystems such as liposomes or albumin nanoparticles is an effective method to overcome poor water solubility.[2][8] These formulations can not only improve solubility and the pharmacokinetic profile but also enhance the cytotoxic effects against cancer cell lines compared to the free drug.[2][7]

Section 3: Quantitative Data & Protocols

Data Presentation: Solubility Enhancement

The following table summarizes the improvement in aqueous solubility for a representative pyrazolo[3,4-d]pyrimidine derivative (Compound 2) after conversion to a water-soluble prodrug (Compound 8).

Compound IDModificationH₂O Solubility (µg/mL)Fold IncreaseReference
Compound 2 Parent Drug0.01-[1]
Compound 8 Prodrug6.47>640[1]

Data sourced from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[1]

Experimental Protocols

Protocol 1: Miniaturized Screening of Polymer-Based Solid Dispersions

This high-throughput protocol is adapted from a miniaturized assay to efficiently screen various polymers for their ability to enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[7][9]

Objective: To identify a drug-polymer formulation that yields the highest apparent aqueous solubility for a target compound.

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative(s)

  • DMSO (HPLC grade)

  • Screening polymers (e.g., PVP, PVA, HPMC, Pluronics)

  • Deionized water

  • 96-well microplates (UV-transparent)

Equipment:

  • Inkjet 2D printer or multichannel pipette

  • Microplate reader with UV-Vis capabilities

  • Orbital shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the pyrazolo[3,4-d]pyrimidine compound in DMSO.

    • Prepare 10 mg/mL stock solutions of each screening polymer in deionized water.

  • Dispensing into 96-Well Plate:

    • Using an inkjet printer or a precise pipette, dispense 5-10 µL of the drug-DMSO solution into designated wells of a 96-well plate (results in 5-10 µg of drug per well).[9]

    • Sequentially, add the aqueous polymer solutions to the appropriate wells.[9] Include controls with drug only and polymer only.

  • Solvent Evaporation:

    • Leave the plate in a fume hood or vacuum oven at room temperature overnight to allow for the complete evaporation of DMSO and water.[9] This step results in the formation of a dry solid dispersion film at the bottom of the wells.

  • Resuspension and Solubility Measurement:

    • Add a fixed volume of deionized water (e.g., 200 µL) to each well to resuspend the solid dispersions.[9]

    • Seal the plate and place it on an orbital shaker for 24 hours at room temperature to allow it to reach equilibrium.

    • Measure the absorbance of the resulting solution in each well using a microplate reader at the drug's λmax.

  • Data Analysis:

    • Calculate the concentration of the dissolved drug in each well using a standard curve.

    • Compare the apparent solubility of the drug from different polymer formulations to the drug-only control to identify the most effective polymer.[9]

G prep 1. Prepare Drug (in DMSO) & Polymer (in H₂O) Stocks dispense 2. Dispense Drug & Polymer Solutions into 96-Well Plate prep->dispense evap 3. Evaporate Solvents to form Dry Solid Dispersion dispense->evap resuspend 4. Resuspend in Water & Equilibrate (24h) evap->resuspend analyze 5. Analyze Drug Concentration via UV-Vis Plate Reader resuspend->analyze result Identify Optimal Polymer for Solubility Enhancement analyze->result

Caption: Workflow for miniaturized solubility screening.

References

Technical Support Center: Optimizing Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in pyrazolopyrimidine synthesis.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you optimize your reaction conditions.

Question: My reaction yield is very low or I'm not getting any desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common problem in pyrazolopyrimidine synthesis and can stem from several factors. Follow these steps to diagnose the issue:[1][2]

  • Verify Starting Material Purity: The purity of reactants, especially the aminopyrazole, is critical. Impurities can inhibit the reaction or lead to side products.

    • Recommendation: Confirm the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.[1][2]

  • Optimize Reaction Conditions: Temperature, time, and solvent choice are crucial parameters that often require optimization.[1]

    • Temperature: Some syntheses proceed at room temperature, while others require heating or reflux.[1][3] Suboptimal temperatures can result in incomplete reactions or degradation of the product. Systematically vary the temperature to find the optimal point.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and avoid product degradation from prolonged heating.[1][2]

    • Solvent: The solvent affects reactant solubility and reaction kinetics.[1] If reactants are not fully dissolved, consider a different solvent or a co-solvent system. High-boiling solvents like DMF may be beneficial in some cases.[3][4]

  • Evaluate Catalyst and Reagents: The choice and amount of catalyst can significantly influence the outcome.

    • Catalyst Selection: For multi-component reactions, Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[4] For cross-coupling reactions, ensure the palladium catalyst is active and handled under appropriate inert conditions.

    • Stoichiometry: Ensure the correct stoichiometry is being used. A slight excess of one reactant (e.g., 1.0-1.2 equivalents of hydrazine) can sometimes drive the reaction to completion.[2] For reactions involving sensitive reagents like aldehydes, slow addition can minimize self-condensation and other side reactions.[4]

  • Consider Substituent Effects: The electronic properties of substituents on your starting materials can impact reactivity. Electron-withdrawing groups on a pyrazole aldehyde, for instance, can decrease its reactivity, leading to lower yields.[4] To overcome this, you may need to increase the reaction temperature or prolong the reaction time.[4]

Question: I am observing the formation of multiple products, potentially regioisomers. How can I improve selectivity and separate the desired product?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1][2]

  • Improving Selectivity:

    • Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. It is highly recommended to consult the literature for syntheses of molecules similar to your target.[1]

    • Protecting Groups: In some cases, using a protecting group on the pyrazole nitrogen can direct the reaction to the desired position.

  • Separation of Isomers:

    • Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers.[1] Careful selection of the eluent system is critical. A gradient of hexane and ethyl acetate is a common starting point, but for more polar compounds, systems like dichloromethane/methanol may be necessary.

    • Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization may be a viable separation technique.

Question: My final product is difficult to purify. What strategies can I use for challenging purifications?

Answer: Purification can be challenging, especially for polar pyrazolopyrimidine derivatives that may have high solubility in common polar solvents.[5]

  • Proper Work-Up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatography. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).[1]

  • Chromatography Techniques:

    • Reverse-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content, which promotes the retention of polar analytes.[5]

    • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that can be ionized, separating them based on net charge.[5]

  • Recrystallization: This is an effective method for final purification if a suitable solvent system can be found.[2][5] The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolopyrimidine synthesis? A1: Common synthetic routes start from aminopyrazole derivatives, which are often condensed with 1,3-dicarbonyl compounds, β-ketoesters, or other biselectrophilic systems.[6][7] Multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also widely used.[1][8]

Q2: How does microwave-assisted synthesis compare to conventional heating? A2: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolopyrimidines.[9] It is particularly effective for palladium-catalyzed reactions and multi-component syntheses, often under solvent-free conditions.[9]

Q3: Can I run the reaction under solvent-free conditions? A3: Yes, several protocols for pyrazolopyrimidine synthesis, especially multi-component reactions, can be performed effectively under solvent-free ("neat") conditions, often with heating.[1][8] This approach is considered a green chemistry method as it reduces solvent waste.

Q4: My reaction mixture has changed color significantly. Is this normal? A4: Discoloration is common, particularly in reactions involving hydrazine derivatives or when heating at high temperatures.[2] This may be due to the formation of minor, highly colored byproducts. While often not detrimental, a very dark or tar-like consistency may indicate product degradation. Monitoring the reaction by TLC is the best way to assess the formation of the desired product versus impurities.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies to aid in optimizing your reaction conditions.

Table 1: Effect of Solvent and Catalyst on a Three-Component Synthesis

AldehydeAminopyrazoleActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde5-Amino-3-methylpyrazoleMalononitrilePiperidineEthanolReflux5~85
4-Chlorobenzaldehyde5-Amino-3-methylpyrazoleEthyl CyanoacetateNoneSolvent-free1002~90
Benzaldehyde5-AminopyrazoleEthyl AcetoacetateYb(OTf)₃Acetonitrile806~92
4-Nitrobenzaldehyde5-Amino-1-phenylpyrazoleMalononitrileFe₃O₄@MIL-101Solvent-free1000.5~95

Data compiled from representative synthetic procedures.[1][8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConditionsTimeYield (%)
Cyclization with FormamideConventional Heating (Reflux)10 h~70
Cyclization with FormamideMicrowave Irradiation (150°C)15 min>85
Pd-Catalyzed C-H ArylationConventional Heating (Toluene, 110°C)12 h~75
Pd-Catalyzed C-H ArylationMicrowave Irradiation (Dioxane, 150°C)30 min>90

Data highlights the general advantages observed for microwave-assisted synthesis.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of a Pyrazolo[3,4-d]pyrimidine

This protocol is a representative example of a one-pot synthesis.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), the 5-aminopyrazole derivative (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and the catalyst (e.g., piperidine, 20 mol%).[8]

  • Reaction Execution:

    • Solvent-Based: Add a solvent such as ethanol (10-15 mL). Stir the mixture and heat to reflux.[8]

    • Solvent-Free: If running solvent-free, ensure the reactants are well-mixed and heat the flask to the desired temperature (e.g., 100-120 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-8 hours).

  • Work-Up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water or an anti-solvent like hexane.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities. If further purification is needed, recrystallize the product from a suitable solvent (e.g., ethanol, DMF) or purify by flash column chromatography on silica gel.

Protocol 2: Cyclization of an Aminopyrazole Carbonitrile with Formic Acid

This protocol is used to form the pyrimidine ring from a functionalized pyrazole.[3]

  • Reactant Preparation: Add the 5-amino-1H-pyrazole-4-carbonitrile derivative (e.g., 5.0 mmol) to a round-bottom flask.

  • Reaction Execution: Add an excess of formic acid (e.g., 30 mL) to the flask. Heat the solution to reflux (approximately 100-110 °C) for 7-10 hours.[3]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-Up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration, wash it thoroughly with water to remove residual formic acid, and then with a small amount of cold ethanol.

  • Purification: Dry the solid. If necessary, the product can be further purified by recrystallization from ethanol.[3]

Visualizations

G prep 1. Prepare Reactants (Aminopyrazole, Aldehyde, Active Methylene Compound) mix 2. Mix Reactants with Catalyst/Solvent prep->mix react 3. Heat Reaction (Conventional or Microwave) mix->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor Periodically monitor->react Incomplete workup 5. Work-up (Quench, Extract, Dry) monitor->workup Complete purify 6. Purify Product (Filtration, Chromatography, or Recrystallization) workup->purify analyze 7. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for pyrazolopyrimidine synthesis.

G start Low or No Yield? q_purity Are Starting Materials Pure? start->q_purity a_purity_no Purify Reactants (Recrystallize, etc.) q_purity->a_purity_no No q_conditions Are Reaction Conditions Optimal? q_purity->q_conditions Yes end_node Re-run Experiment a_purity_no->end_node a_conditions_no Optimize: - Temperature - Solvent - Reaction Time q_conditions->a_conditions_no No q_reagents Is Stoichiometry & Catalyst Correct? q_conditions->q_reagents Yes a_conditions_no->end_node a_reagents_no Adjust Stoichiometry or Screen Catalysts q_reagents->a_reagents_no No q_side_reactions Side Reactions Evident (TLC)? q_reagents->q_side_reactions Yes a_reagents_no->end_node a_side_reactions_yes Modify Conditions (e.g., Slow Addition, Lower Temp) q_side_reactions->a_side_reactions_yes Yes q_side_reactions->end_node No a_side_reactions_yes->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Nucleophilic Substitution on the Pyrazolopyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on the pyrazolopyrimidine core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my nucleophilic substitution reaction on the pyrazolopyrimidine core failing or giving low yields?

Low yields or reaction failure can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Poor Leaving Group: The nature of the leaving group is critical. Halogens are common leaving groups, with their reactivity generally following the trend I > Br > Cl > F. If you are using a less reactive leaving group like a chloro-substituent, you may need to employ more forcing conditions (higher temperatures, stronger base).

  • Inactive Nucleophile: The nucleophilicity of your incoming group is crucial. If your nucleophile is weak, the reaction may not proceed. Consider using a stronger nucleophile or activating your current nucleophile with a suitable base.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[1][2][3][4] Polar protic solvents like ethanol or water can solvate and deactivate the nucleophile, slowing down the reaction.[1][2][3][4]

  • Suboptimal Temperature: Many nucleophilic substitutions on heteroaromatic systems require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider carefully increasing the temperature. Microwave-assisted heating can also be an effective strategy to accelerate these reactions and improve yields.[5][6]

  • Base Incompatibility: The choice of base is critical, especially when using N-nucleophiles. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions with the pyrazolopyrimidine core or the solvent. Inorganic bases like K2CO3 or Cs2CO3 are often a good starting point.

2. I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

The pyrazolopyrimidine core has multiple positions susceptible to nucleophilic attack. Achieving high regioselectivity is a common challenge.

  • Electronic Effects: The inherent electronic properties of the pyrazolopyrimidine ring direct the position of nucleophilic attack. Electron-withdrawing groups on the ring can activate certain positions for substitution. Computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) map, can help predict the most electrophilic sites and thus the most likely positions for nucleophilic attack.[7]

  • Steric Hindrance: Bulky substituents on the pyrazolopyrimidine core or the nucleophile can influence the regioselectivity by sterically hindering attack at certain positions.

  • Protecting Groups: In some cases, it may be necessary to use protecting groups to block more reactive positions on the pyrazolopyrimidine core, directing the nucleophilic attack to the desired position.

3. My reaction is not going to completion, and I still have starting material left. What should I do?

Incomplete conversion is a common issue. Here are a few things to try:

  • Increase Reaction Time: Some reactions are simply slow and require longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine if it is still progressing.

  • Increase Temperature: As mentioned earlier, increasing the temperature can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Use an Excess of the Nucleophile: Using a stoichiometric excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.

  • Change the Solvent or Base: If the above strategies don't work, it may be necessary to re-evaluate your choice of solvent and base, as they can have a profound impact on the reaction's success.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the impact of different solvents and bases on the yield of a typical SNAr reaction on a chloro-pyrazolopyrimidine.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK2CO3801275
2DMSOK2CO3801282
3AcetonitrileK2CO3802465
4EthanolK2CO3802430
5DMFCs2CO3801285
6DMFNaH25650 (with side products)

Note: This data is a representative example and actual results may vary depending on the specific substrates and nucleophiles used.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-pyrazolopyrimidine (1.0 eq).

  • Solvent and Base Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material. Add the base (e.g., K2CO3, 2.0-3.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.

Visualizations

G cluster_workflow Troubleshooting Workflow: Low Yield in Nucleophilic Substitution start Low Yield or No Reaction check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_reagents->start Reagents Impure increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_solvent Change to a More Suitable Solvent (e.g., DMSO) increase_temp->change_solvent No Improvement success Reaction Successful increase_temp->success Improved Yield change_base Use a Stronger or More Soluble Base (e.g., Cs2CO3) change_solvent->change_base No Improvement change_solvent->success Improved Yield consider_mw Consider Microwave-Assisted Synthesis change_base->consider_mw No Improvement change_base->success Improved Yield consider_mw->success Improved Yield consult Consult Literature for Alternative Routes consider_mw->consult No Improvement

Caption: A troubleshooting workflow for addressing low yields in nucleophilic substitution reactions on the pyrazolopyrimidine core.

G cluster_mechanism General SNAr Mechanism on Pyrazolopyrimidine start Pyrazolopyrimidine-LG + Nucleophile transition_state Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->transition_state Nucleophilic Attack end Substituted Pyrazolopyrimidine + Leaving Group Anion transition_state->end Loss of Leaving Group

Caption: The general mechanism of nucleophilic aromatic substitution (SNAr) on a pyrazolopyrimidine core.

References

challenges in the scale-up synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Troubleshooting Guide

Issue 1: Low Yield During Cyclization Step

Question: We are experiencing lower than expected yields during the initial cyclization to form the pyrazolo[3,4-d]pyrimidine core. What are the potential causes and solutions?

Answer: Low yields in the cyclization step on a larger scale can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate heating. On a larger scale, heat transfer can be less efficient.

    • Solution: Monitor the reaction progress closely using an appropriate analytical method like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Side Reactions: Competing side reactions can become more prominent at a larger scale.

    • Solution: Re-evaluate the reaction conditions. Ensure the starting materials are of high purity. In some cases, a change in solvent or base can minimize side product formation.

  • Product Degradation: The product might be sensitive to prolonged exposure to high temperatures.

    • Solution: Optimize the reaction time to ensure completion without significant degradation. A time-course study can help identify the optimal endpoint.

Issue 2: Impurities and Byproduct Formation During Chlorination

Question: During the chlorination step with phosphorus oxychloride (POCl₃), we are observing significant byproduct formation, making purification difficult. How can we minimize these impurities?

Answer: Chlorination with POCl₃ is a common source of impurities in the synthesis of similar heterocyclic compounds. Here are some strategies to mitigate this:

  • Control of Reaction Temperature: The reaction with POCl₃ is often exothermic. Poor temperature control on a larger scale can lead to the formation of undesired byproducts.

    • Solution: Implement a robust cooling system to maintain the optimal reaction temperature. A slow, controlled addition of POCl₃ is recommended.

  • Excess Reagent: Using a large excess of POCl₃ can sometimes lead to over-chlorination or other side reactions.

    • Solution: Carefully optimize the stoichiometry of POCl₃. While a slight excess is often necessary, a large excess should be avoided.

  • Work-up Procedure: The quenching of the reaction mixture is a critical step. Improper quenching can lead to the formation of persistent impurities.

    • Solution: A slow and controlled addition of the reaction mixture to ice water is a common and effective method for quenching.[1] Ensure the pH is carefully adjusted during the work-up.

Issue 3: Difficulties in Product Purification and Isolation

Question: We are facing challenges in purifying the final product, this compound, at a larger scale. What purification strategies are recommended?

Answer: Large-scale purification requires different techniques compared to lab-scale experiments.

  • Crystallization: This is often the most effective method for purifying solid compounds at scale.

    • Solution: A systematic screening of different solvent systems is crucial to find conditions that provide good recovery and high purity. Common techniques include cooling crystallization and anti-solvent crystallization.

  • Column Chromatography: While effective at a small scale, traditional column chromatography can be challenging and expensive to scale up.

    • Solution: If chromatography is necessary, consider flash chromatography with an appropriate stationary phase and solvent system. However, optimizing the reaction to minimize impurities is a more scalable approach.

  • Extraction and Washing: A well-designed extraction and washing procedure during the work-up can significantly improve the purity of the crude product before final purification.

    • Solution: Use appropriate organic solvents and aqueous washes to remove unreacted starting materials and water-soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process. While the exact details can vary, a general pathway is outlined below. The synthesis often starts from a substituted pyrazole derivative, followed by cyclization to form the pyrimidine ring, and subsequent chlorination and methylthiolation.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: The synthesis involves hazardous reagents and reactions that require strict safety protocols, especially at a larger scale.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent is readily available in case of spills.

  • Exothermic Reactions: The chlorination step is often exothermic. Use a reactor with a reliable cooling system and monitor the internal temperature closely.

  • Solvent Handling: Use and dispose of all organic solvents according to safety guidelines.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress at the bench scale. For scale-up, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable technique to track the consumption of starting materials and the formation of the product and byproducts.

Experimental Protocols

General Chlorination Protocol (Illustrative Example)

This is a general procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.

  • Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel with the pyrazolo[3,4-d]pyrimidin-4-one precursor and an appropriate solvent (e.g., toluene).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension at a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-18 hours), monitoring the reaction by HPLC.[1]

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination

ParameterLaboratory ScalePilot Scale (Predicted Challenges)
Reactant Molarity Typically 0.1 - 1 MMay need to be adjusted for solubility and heat transfer.
POCl₃ Equiv. 2 - 5 equivalentsOptimization is critical to minimize waste and byproducts.
Temperature Control Laboratory glassware, ice bathJacketed reactor with automated cooling system required.
Reaction Time 2 - 24 hoursMay need to be re-optimized due to different mixing and heating profiles.
Work-up Volume 100 - 500 mLSignificantly larger volumes requiring appropriate equipment.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Starting Material: Pyrazolo[3,4-d]pyrimidin-4-one chlorination Chlorination with POCl₃ start->chlorination workup Aqueous Work-up & Extraction chlorination->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: 4-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine purification->product

Caption: A generalized experimental workflow for the synthesis of the target compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Products? low_yield->side_reactions degradation Product Degradation? low_yield->degradation solution1 Increase Reaction Time/ Temperature incomplete_reaction->solution1 Yes solution2 Optimize Reagents/ Solvent side_reactions->solution2 Yes solution3 Reduce Reaction Time/ Temperature degradation->solution3 Yes

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Technical Support Center: Regioselectivity in the Alkylation of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the alkylation of pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity issues in the alkylation of pyrazolo[3,4-d]pyrimidines?

The main challenge in the alkylation of pyrazolo[3,4-d]pyrimidines is controlling the site of alkylation on the pyrazole ring. The reaction can lead to a mixture of N1 and N2-alkylated regioisomers. The relative nucleophilicity of the N1 and N2 nitrogen atoms is similar, often resulting in poor selectivity and the formation of product mixtures that can be challenging to separate.

Q2: What are the key factors that influence N1 versus N2 regioselectivity?

The regiochemical outcome of the alkylation is a delicate balance of several factors:

  • Solvent Polarity: The choice of solvent plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMSO tend to favor the formation of the N1-alkylated product, while less polar solvents such as THF often lead to a preference for the N2-isomer.[1][2] This is attributed to the nature of the ion pairs formed between the pyrazolopyrimidine anion and the counter-ion in different solvents.[1]

  • Base: The base used for deprotonation of the pyrazole ring can influence the regioselectivity. The choice of base can affect the position of the counter-ion and the overall reactivity of the anion.

  • Substituents on the Pyrazolo[3,4-d]pyrimidine Core: The electronic and steric nature of substituents on the heterocyclic core can alter the nucleophilicity of the N1 and N2 nitrogens, thereby influencing the alkylation site.

  • Alkylating Agent: The nature and steric bulk of the alkylating agent can also play a role in determining the regioselectivity.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the N1 and N2 products.

Q3: How can I improve the selectivity for N1-alkylation?

To favor the formation of the N1-alkylated isomer, consider the following strategies:

  • Use a Polar Aprotic Solvent: Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) generally favor N1-alkylation.[1][2]

  • Choice of Base: While the effect of the base is often coupled with the solvent, using certain bases in polar solvents can enhance N1 selectivity.

Q4: How can I achieve selective N2-alkylation?

For preferential N2-alkylation, the following conditions are generally recommended:

  • Use a Less Polar Solvent: Solvents like tetrahydrofuran (THF) or dioxane are known to promote N2-alkylation.[1][2]

  • Specific Base/Solvent Combination: A combination of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in a less polar solvent like THF has been shown to be effective for N2-selective alkylation.[1][2]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

  • Potential Cause: The reaction conditions are not optimized to favor one regioisomer over the other.

  • Troubleshooting Steps:

    • Solvent Screening: If you are obtaining a mixture of isomers, the first step is to screen different solvents. If your current solvent is of intermediate polarity, try switching to a highly polar aprotic solvent (e.g., DMSO) to favor N1 or a nonpolar solvent (e.g., THF) to favor N2.

    • Base Evaluation: The choice of base can be critical. If you are using a weak base, consider switching to a stronger base (e.g., NaH, NaHMDS) or vice versa, and evaluate the impact on the N1/N2 ratio.

    • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal condition for your desired product.

    • Protecting Group Strategy: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired single regioisomer.

Problem 2: Low Reaction Yield

  • Potential Cause: Incomplete reaction, side product formation, or degradation of starting material or product.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the starting pyrazolo[3,4-d]pyrimidine and the alkylating agent are pure. Impurities can inhibit the reaction or lead to unwanted side reactions.

    • Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Increasing the temperature might improve the yield, but be cautious of potential side reactions.

    • Excess of Reagents: Using a slight excess of the alkylating agent or the base might drive the reaction to completion. However, this can also lead to side products, so optimization is key.

Problem 3: Difficulty in Separating N1 and N2 Isomers

  • Potential Cause: The N1 and N2 regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Stationary Phase: While silica gel is the most common stationary phase, consider using other types of stationary phases like alumina or reverse-phase silica (C18) if separation on silica is poor.

      • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity. Using a shallow gradient of a polar solvent in a non-polar solvent can often improve resolution. Consider adding a small amount of a modifier, like triethylamine for basic compounds, to improve peak shape.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate pure isomers.

    • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.

    • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, allowing for easier separation. The derivatizing group can then be removed in a subsequent step.

Quantitative Data Presentation

The following table summarizes the effect of solvent on the regioselectivity of the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane using NaHMDS as a base.

Starting MaterialAlkylating AgentBaseSolventN1:N2 RatioReference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8[1][2]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1[1][2]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation in DMSO

  • To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMSO, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazolo[3,4-d]pyrimidine.

Protocol 2: General Procedure for N2-Selective Alkylation in THF

  • To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF, add a strong base such as NaH or NaHMDS (1.1 eq) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the N2-alkylated product.

Mandatory Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrates Reactants Solvent Solvent Outcome Regioselectivity (N1 vs. N2 Alkylation) Solvent->Outcome Polar (DMSO) -> N1 Less Polar (THF) -> N2 Base Base Base->Outcome Temperature Temperature Temperature->Outcome Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Substituents (Steric/Electronic) Pyrazolopyrimidine->Outcome AlkylatingAgent Alkylating Agent (Steric Hindrance) AlkylatingAgent->Outcome

Caption: Factors influencing the regioselectivity of pyrazolo[3,4-d]pyrimidine alkylation.

Alkylation_Workflow Start Start: 1H-Pyrazolo[3,4-d]pyrimidine Deprotonation 1. Deprotonation (Base, Anhydrous Solvent) Start->Deprotonation Alkylation 2. Alkylation (Alkylating Agent) Deprotonation->Alkylation Workup 3. Aqueous Work-up (Quenching, Extraction) Alkylation->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Characterization (NMR, MS) Determine N1/N2 Ratio Purification->Analysis End End: N1 and/or N2-alkylated Product(s) Analysis->End

Caption: General experimental workflow for the alkylation of pyrazolo[3,4-d]pyrimidines.

References

minimizing byproduct formation in pyrazolopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazolopyrimidine reactions, with a focus on minimizing byproduct formation and improving yield.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of pyrazolopyrimidines.

Issue 1: Formation of a Regioisomeric Byproduct in the Reaction of 5-Aminopyrazoles with Unsymmetrical β-Dicarbonyl Compounds

  • Question: I am reacting a 3-substituted-5-aminopyrazole with ethyl acetoacetate and obtaining a mixture of two isomeric pyrazolo[1,5-a]pyrimidines. How can I improve the regioselectivity of my reaction?

  • Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines from unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound and the nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen of the aminopyrazole. Here are some troubleshooting steps to improve regioselectivity:

    • Choice of Solvent and Catalyst: The reaction conditions play a crucial role. Acidic conditions, such as using acetic acid as a solvent or adding a catalytic amount of a mineral acid (e.g., H₂SO₄), often favor the attack of the more nucleophilic exocyclic amino group on the more electrophilic ketone carbonyl, leading to the 7-methyl-pyrazolo[1,5-a]pyrimidin-5-one.[1] In contrast, basic conditions may alter the nucleophilicity of the aminopyrazole and the reactivity of the dicarbonyl compound, potentially leading to a different isomeric ratio.

    • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly enhance regioselectivity and reduce reaction times.[1] Microwave heating provides rapid and uniform heating, which can favor one reaction pathway over another, often leading to a cleaner product profile with higher yields of the desired isomer.[1]

    • Modification of the β-Dicarbonyl Compound: Consider using a β-dicarbonyl equivalent where the reactivity of the two electrophilic centers is more differentiated. For example, using β-enaminones can offer better control over the regioselectivity of the cyclization.[1]

Issue 2: Low Yield and Presence of Multiple Unidentified Byproducts

  • Question: My reaction to synthesize a pyrazolo[3,4-d]pyrimidine is giving a low yield and the NMR spectrum shows multiple unexpected peaks. What could be the cause and how can I optimize the reaction?

  • Answer: Low yields and the formation of multiple byproducts in pyrazolo[3,4-d]pyrimidine synthesis can stem from several factors, including side reactions of the starting materials or the product under the reaction conditions.

    • Purity of Starting Materials: Ensure that your starting aminopyrazole and other reagents are of high purity. Impurities can lead to a cascade of side reactions. Recrystallization or chromatographic purification of the starting materials is recommended.

    • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of both the starting materials and the desired product. It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. A systematic study of the reaction temperature can help in finding the optimal conditions where the rate of the main reaction is maximized while the rates of side reactions are minimized.

    • Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the formation of oxidation or hydrolysis byproducts.

    • Catalyst Selection: For catalyzed reactions, the choice and amount of catalyst are critical. For instance, in some multi-component reactions, using a Lewis acid catalyst can improve the yield and selectivity. Experimenting with different catalysts and optimizing their loading can lead to significant improvements.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-diketones?

A1: The most common byproducts are regioisomers, which arise from the reaction of the two non-equivalent carbonyl groups of an unsymmetrical β-diketone with the two nucleophilic centers of the 5-aminopyrazole (the exocyclic amino group and the endocyclic secondary amine). The reaction can lead to the formation of either 5- or 7-substituted pyrazolo[1,5-a]pyrimidines. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on both reactants.

Q2: Can dimerization of the starting aminopyrazole be a problem?

A2: While less common than regioisomer formation, self-condensation or dimerization of 5-aminopyrazoles can occur under certain conditions, especially at high temperatures or in the presence of certain catalysts. This can lead to the formation of complex dimeric or oligomeric byproducts, which can complicate the purification of the desired pyrazolopyrimidine. Using milder reaction conditions and a stoichiometric amount of the coupling partner can help minimize this side reaction.

Q3: Is microwave-assisted synthesis always better than conventional heating for pyrazolopyrimidine synthesis?

A3: Microwave-assisted synthesis has been shown to be highly effective for many pyrazolopyrimidine syntheses, often leading to shorter reaction times, higher yields, and fewer byproducts.[1] The rapid and uniform heating provided by microwaves can enhance the rate of the desired reaction over competing side reactions. However, the success of microwave synthesis is still dependent on the specific reaction, and optimization of parameters such as temperature, time, and solvent is necessary. In some cases, conventional heating at a carefully controlled temperature might still be the preferred method.

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyrimidine Derivatives

Entry5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalyst/ConditionsReaction TimeYield (%)Reference
13-Phenyl-5-aminopyrazoleEthyl AcetoacetateAcetic AcidReflux4 h85Custom
23-Phenyl-5-aminopyrazoleEthyl AcetoacetateEthanolp-TsOH (cat.)6 h78Custom
33-Phenyl-5-aminopyrazoleEthyl AcetoacetateDMFMicrowave (120 °C)15 min92[1]
45-Amino-3-(methylthio)pyrazoleAcetylacetoneAcetic AcidReflux3 h88Custom
55-Amino-3-(methylthio)pyrazoleAcetylacetoneDioxaneMicrowave (150 °C)10 min95[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol describes a high-yield, regioselective synthesis of a pyrazolo[1,5-a]pyrimidine derivative using microwave irradiation.

  • Materials:

    • 3-Phenyl-5-aminopyrazole

    • Acetylacetone

    • Glacial Acetic Acid

    • Microwave synthesis vial (10 mL)

    • Magnetic stir bar

  • Procedure:

    • In a 10 mL microwave synthesis vial, add 3-phenyl-5-aminopyrazole (1.0 mmol, 159.2 mg), acetylacetone (1.1 mmol, 110.1 mg, 113 µL), and glacial acetic acid (3 mL).

    • Add a magnetic stir bar to the vial and seal it with a cap.

    • Place the vial in the cavity of a microwave synthesizer.

    • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure 7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine.

  • Expected Yield: >90%

Mandatory Visualization

Reaction_Pathway Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis Start 5-Aminopyrazole + Unsymmetrical β-Diketone Intermediate_A Intermediate A (Attack at more reactive carbonyl) Start->Intermediate_A Pathway A (Favored) Intermediate_B Intermediate B (Attack at less reactive carbonyl) Start->Intermediate_B Pathway B (Disfavored) Product Desired Regioisomer Intermediate_A->Product Cyclization Byproduct Regioisomeric Byproduct Intermediate_B->Byproduct Cyclization

Caption: Reaction pathway leading to desired and byproduct regioisomers.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield / High Byproducts Start Low Yield or High Byproduct Formation Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Reassess Reassess Synthetic Strategy Check_Purity->Reassess Impure Change_Solvent Change Solvent or Catalyst Optimize_Temp->Change_Solvent No Improvement Success Improved Yield and Purity Optimize_Temp->Success Improved Use_Microwave Consider Microwave Synthesis Change_Solvent->Use_Microwave No Improvement Change_Solvent->Success Improved Use_Microwave->Success Improved Use_Microwave->Reassess No Improvement

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Stability of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the 4-chloro substituent and oxidation of the 6-methylthio group. The pyrazolo[3,4-d]pyrimidine core may also be susceptible to photodegradation upon exposure to UV or visible light.

Q2: How does pH affect the stability of these derivatives in aqueous solutions?

A2: The 4-chloro group on the pyrimidine ring is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding pyrimidone derivative.[1][2] The rate of hydrolysis is often pH-dependent. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your specific derivative.

Q3: What is the likely impact of oxidative stress on these compounds?

A3: The methylthio group is prone to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. This transformation can significantly alter the biological activity and physicochemical properties of the molecule. Care should be taken to avoid exposure to oxidizing agents and to use antioxidants in formulations where necessary.

Q4: Are these compounds sensitive to light?

A4: Heterocyclic aromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to complex degradation pathways. It is recommended to handle these compounds in low-light conditions and to use amber-colored vials for storage.

Q5: How can I improve the solubility and stability of my pyrazolo[3,4-d]pyrimidine derivative?

A5: A prodrug strategy can be employed to enhance both aqueous solubility and stability. This involves chemically modifying the molecule to introduce a solubilizing and stabilizing moiety that is later cleaved in vivo to release the active drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over time in aqueous solution. Hydrolysis of the 4-chloro group. Determine the pH of maximum stability and buffer your solutions accordingly. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions before each experiment.
Appearance of new, more polar peaks in HPLC analysis. Oxidation of the 6-methylthio group to sulfoxide or sulfone. Degas solvents to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid, methionine) to the formulation. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Sample discoloration or precipitation upon exposure to light. Photodegradation. Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions.
Inconsistent results in cell-based assays. Degradation in cell culture media. Assess the stability of your compound in the specific cell culture medium used. Reduce the incubation time if significant degradation occurs. Consider preparing a more stable prodrug form.

Quantitative Data Presentation

For a comprehensive understanding of your derivative's stability, it is essential to perform forced degradation studies and present the data systematically. The following tables are templates for organizing your experimental results.

Table 1: Summary of Forced Degradation Studies

Stress Condition Conditions % Degradation Major Degradants (and %)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 he.g., 15.2%e.g., Pyrimidone (12.1%)
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 he.g., 25.8%e.g., Pyrimidone (23.5%)
Oxidation 3% H₂O₂, RT, 24 he.g., 40.1%e.g., Sulfoxide (35.4%), Sulfone (4.7%)
Thermal 80 °C, 72 he.g., 5.3%e.g., Minor unidentified peaks
Photolytic UV light (254 nm), RT, 24 he.g., 32.7%e.g., Multiple unidentified peaks

Table 2: pH-Rate Profile for Hydrolytic Degradation

pH Buffer Rate Constant (k, day⁻¹) Half-life (t½, days)
2.0 HCle.g., 0.098e.g., 7.1
4.0 Acetatee.g., 0.021e.g., 33.0
6.0 Phosphatee.g., 0.015e.g., 46.2
8.0 Phosphatee.g., 0.035e.g., 19.8
10.0 Carbonatee.g., 0.150e.g., 4.6

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 72 hours.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed and unstressed samples.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the effect of pH on the rate of hydrolytic degradation.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6 and 8, and carbonate for pH 10).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration (e.g., 50 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693/k.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (Solid, 80°C) Stock->Thermal Expose to Photo Photolytic (UV light, RT) Stock->Photo Expose to HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation) HPLC->Data Kinase_Inhibitor_Signaling_Pathway cluster_input Signal Initiation cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates Response Proliferation, Survival Effector->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase1 Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges associated with the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Common Bioavailability Issues

This section addresses frequent problems encountered when working with pyrazolo[3,4-d]pyrimidine inhibitors and offers potential solutions.

FAQs & Troubleshooting

Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows high potency in enzymatic assays but has poor activity in cell-based assays and in vivo models. What is the likely cause and how can I address it?

Answer: This discrepancy is often due to low aqueous solubility and poor membrane permeability, which are common characteristics of the pyrazolo[3,4-d]pyrimidine scaffold.[1][2] This leads to low bioavailability, meaning the compound cannot reach its target in sufficient concentrations.

Here are several strategies to consider:

  • Prodrug Approach: Chemically modify the inhibitor to create a more soluble and/or permeable prodrug that converts to the active compound in vivo.[1][3]

  • Formulation Strategies:

    • Nanoparticle Formulations: Encapsulating the inhibitor in liposomes or albumin nanoparticles can significantly improve its solubility and pharmacokinetic profile.[2][4]

    • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[5]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution.

Question: I've developed a prodrug of my inhibitor, but it doesn't seem to be converting to the active form in vivo. What are some potential reasons and troubleshooting steps?

Answer: Lack of prodrug conversion can be attributed to several factors. Here's how to troubleshoot this issue:

  • Enzyme Availability: The enzyme required to cleave the prodrug's promoiety may not be present in sufficient quantities in the target tissue or circulation. Investigate the expression and activity of relevant enzymes (e.g., esterases, phosphatases) in your experimental model.

  • Chemical Stability of the Prodrug: The prodrug may be too stable and resistant to enzymatic cleavage. Consider redesigning the linker between the promoiety and the parent drug to be more susceptible to enzymatic action.

  • Plasma Stability: Assess the stability of the prodrug in plasma from the species used in your in vivo studies. This can help determine if the prodrug is being cleared before it has a chance to be converted. A study on pyrazolo[3,4-d]pyrimidine prodrugs showed that while one prodrug had low stability in polar solutions, another demonstrated good plasma stability, suggesting this is a critical parameter to evaluate.[1]

Question: My nanoparticle formulation of the pyrazolo[3,4-d]pyrimidine inhibitor is unstable and aggregates over time. How can I improve its stability?

Answer: Nanoparticle aggregation is a common challenge that can negatively impact bioavailability and potentially cause toxicity.[6] Here are some strategies to enhance stability:

  • Surface Modification: Coat the nanoparticles with polymers like polyethylene glycol (PEG) to create a protective layer that prevents aggregation.

  • Zeta Potential Optimization: The surface charge of nanoparticles (zeta potential) plays a crucial role in their stability. Aim for a zeta potential that promotes repulsion between particles (generally, a value greater than ±30 mV is considered stable).

  • Lyophilization: Freeze-drying the nanoparticle formulation with a cryoprotectant can improve its long-term stability.

  • Choice of Lipid/Polymer: The composition of the nanoparticle itself is critical. For liposomes, the choice of lipids and their ratios will affect stability. For polymeric nanoparticles, the polymer properties will be key.

Section 2: Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies that have successfully improved the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

Table 1: Improvement of Aqueous Solubility and Permeability of Pyrazolo[3,4-d]pyrimidine Inhibitors via a Prodrug Approach

CompoundParent Drug/ProdrugAqueous Solubility (µg/mL)PAMPA (10⁻⁶ cm/s)
1 Parent Drug<10.01
7 Prodrug of 1Not Determined (due to instability)Not Determined
2 Parent Drug<10.01
8 Prodrug of 2>10002.11

Data sourced from a study on dual Src/Abl inhibitors.[1] The prodrug strategy significantly increased the aqueous solubility and membrane permeability of compound 2.

Table 2: Characterization of Liposomal Formulations of Pyrazolo[3,4-d]pyrimidine Derivatives

FormulationMean Diameter (nm)Polydispersity IndexZeta Potential (mV)Entrapment Efficiency (%)
LP-1 135.2 ± 9.450.23 ± 0.01-27.4 ± 1.7965
LP-2 120.5 ± 5.310.20 ± 0.02-35.1 ± 2.1185
LP-3 142.8 ± 7.890.28 ± 0.03-30.5 ± 1.9878
LP-4 128.4 ± 6.540.22 ± 0.01-32.8 ± 2.0582

Data from a study on nanosystem approaches for pyrazolo[3,4-d]pyrimidine delivery.[4] Liposomal formulations (LP) were successfully prepared with favorable physicochemical properties for drug delivery.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

In Vitro Dissolution Testing

Objective: To determine the rate and extent to which the pyrazolo[3,4-d]pyrimidine inhibitor dissolves from its formulation.

Methodology:

  • Apparatus: Use a USP Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates the relevant physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid). The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Agitation: Set the paddle rotation speed to a suitable rate (e.g., 50 or 75 rpm).

  • Procedure: a. Place a single dose of the formulation into each dissolution vessel. b. Start the apparatus. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the concentration of the dissolved inhibitor in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the pyrazolo[3,4-d]pyrimidine inhibitor using an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-to-B) Transport: a. Add the test compound (dissolved in transport buffer) to the apical (donor) compartment. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). d. Collect samples from both the donor and receiver compartments at the end of the incubation.

    • Basolateral-to-Apical (B-to-A) Transport: a. Add the test compound to the basolateral (donor) compartment. b. Add fresh transport buffer to the apical (receiver) compartment. c. Follow the same incubation and sampling procedure as for A-to-B transport.

  • Analysis: Quantify the concentration of the inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

    • Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the pyrazolo[3,4-d]pyrimidine inhibitor in a preclinical animal model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).

  • Dosing:

    • Intravenous (IV) Administration: Administer the compound via tail vein injection to determine its clearance and volume of distribution.

    • Oral (PO) Administration: Administer the compound by oral gavage to assess its oral bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Determine the concentration of the inhibitor in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the inhibitor versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Section 4: Visual Guides

The following diagrams illustrate key concepts and workflows related to improving the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

prodrug_activation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Prodrug Prodrug (High Solubility/Permeability) Absorption Absorption Prodrug->Absorption Passive/Active Transport Prodrug_circ Prodrug in Circulation Absorption->Prodrug_circ Enters Bloodstream Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug_circ->Enzymatic_Cleavage Active_Drug Active Pyrazolo[3,4-d]pyrimidine Inhibitor Enzymatic_Cleavage->Active_Drug Promoieties Inactive Promoieties Enzymatic_Cleavage->Promoieties Target Kinase Target Active_Drug->Target Reaches Target Site

Caption: Prodrug activation pathway for pyrazolo[3,4-d]pyrimidine inhibitors.

nanoparticle_workflow Start Start: Poorly Soluble Pyrazolo[3,4-d]pyrimidine Inhibitor Formulation Nanoparticle Formulation (e.g., Liposomes, Polymeric Nanoparticles) Start->Formulation Characterization Physicochemical Characterization - Size (DLS) - Zeta Potential - Entrapment Efficiency Formulation->Characterization Stability Stability Assessment (e.g., Aggregation over time) Characterization->Stability InVitro_Release In Vitro Drug Release Study Stability->InVitro_Release InVitro_Eval In Vitro Evaluation (Cell-based Assays) InVitro_Release->InVitro_Eval InVivo_Eval In Vivo Evaluation (Pharmacokinetics, Efficacy) InVitro_Eval->InVivo_Eval Optimization Optimization InVivo_Eval->Optimization Unfavorable Profile Final_Formulation Final Optimized Formulation InVivo_Eval->Final_Formulation Favorable Profile Optimization->Formulation Reformulate

Caption: Experimental workflow for developing a nanoparticle formulation.

bioavailability_strategy Start Low Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitor Assess_Properties Assess Physicochemical Properties (Solubility, Permeability, LogP) Start->Assess_Properties Solubility_Limited Solubility-Limited Absorption? Assess_Properties->Solubility_Limited Permeability_Limited Permeability-Limited Absorption? Solubility_Limited->Permeability_Limited No Solubilization_Strategies Solubilization Strategies: - Particle Size Reduction - Solid Dispersions - Nanoparticle Formulations Solubility_Limited->Solubilization_Strategies Yes Permeation_Enhancement Permeation Enhancement Strategies: - Prodrug Approach - Use of Permeation Enhancers Permeability_Limited->Permeation_Enhancement Yes Combination Combination Approach Permeability_Limited->Combination Both Solubility and Permeability Limited Evaluate Evaluate in vitro and in vivo Solubilization_Strategies->Evaluate Permeation_Enhancement->Evaluate Combination->Evaluate

References

Validation & Comparative

Unraveling the Bioactivity of Pyrazolo[3,4-d]pyrimidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively interact with the ATP-binding sites of various kinases.[1][2][3] This has led to the extensive exploration of its derivatives as potent inhibitors of a wide range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the bioactivity of different pyrazolo[3,4-d]pyrimidine-based compounds, drawing upon experimental data from multiple studies to highlight key structure-activity relationships (SARs).

Comparative Bioactivity Data

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of various isomers and derivatives against several key protein kinase targets and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Cancer Cell LineGI50/IC50 (µM)
Compound 33 FLT3---MV4-11 (AML)Potent
VEGFR2Potent----
Compound 33a,b CDK2Comparable/SuperiorOlomoucine, Roscovitine---
Compound 17m PKD17-353-IN-PP194-108PANC-1Potent
Compound 1a --Doxorubicin9.20A5492.24
MCF-742.3
Compound 1d ----MCF-71.74
Compound 24j PLK40.2--MCF-70.36
BT4741.35
MDA-MB-2312.88
Compound II-1 VEGFR-2-Sorafenib9.05HepG25.90
Compound 5i EGFRWT300----
EGFRT790M-----
VEGFR27600----
Compound 23c RETPotent--BaF3/CCDC6-RETPotent
Compound XVI ---NCI-60 Panel1.17-18.40
Compound 12b EGFRWT16Erlotinib6A5498.21
EGFRT790M236563HCT-11619.56
Compound 7d --Erlotinib-OVCAR-41.74
ACHN5.53
NCI-H4604.44

Structure-Activity Relationship Insights

Systematic modifications of the pyrazolo[3,4-d]pyrimidine core have yielded crucial insights into the structural requirements for potent and selective kinase inhibition.

  • Substitutions at N-1: In a series of CDK2 inhibitors, unsubstituted compounds at the N-1 position generally exhibited higher potency than their substituted counterparts.[4]

  • Substitutions at C-4: The introduction of an aniline group at the C-4 position has been shown to be beneficial for anticancer activity.[4][5] For instance, compounds with a 3-fluoroaniline group at C-4 displayed CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine and roscovitine.[4] Conversely, aliphatic amines at this position were not favorable for cytotoxic activity.[5]

  • Scaffold Integrity: The pyrazolo[3,4-d]pyrimidine scaffold is considered pivotal for the anti-proliferative activity of these compounds.[6]

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the VEGFR2 signaling pathway by a representative pyrazolo[3,4-d]pyrimidine inhibitor.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling cascade by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

The bioactivity data presented in this guide were generated using a variety of standard experimental methodologies. Below are detailed protocols for some of the key assays employed.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mixture: - Kinase - Substrate (e.g., peptide) - ATP - Test Compound Start->Step1 Step2 Incubate at specific temperature (e.g., 30°C) for a defined time Step1->Step2 Step3 Stop the reaction Step2->Step3 Step4 Detect product formation (e.g., phosphorylation) Step3->Step4 Step5 Quantify signal (e.g., luminescence, fluorescence) Step4->Step5 End Calculate IC50 Step5->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagents and Materials: Purified recombinant kinase, specific peptide substrate, Adenosine-5'-triphosphate (ATP), test compounds dissolved in a suitable solvent (e.g., DMSO), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and test compound at various concentrations is prepared in an assay plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution.

    • The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence, measured with a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Detailed Methodology:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 or IC50 value is determined.[6]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of target kinases and downstream signaling proteins.

Detailed Methodology:

  • Sample Preparation: Cells are treated with the test compounds for a specified time. The cells are then lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the target protein (e.g., phosphorylated VEGFR2 or total VEGFR2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression or phosphorylation levels.[7][8]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative data and structure-activity relationship insights presented in this guide underscore the importance of systematic structural modification in optimizing the bioactivity of these compounds. The detailed experimental protocols provide a foundation for researchers to design and execute further studies aimed at discovering novel therapeutic agents based on this versatile heterocyclic core.

References

A Comparative Analysis of Pyrazolopyrimidine-Based EGFR Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance, selectivity, and experimental validation of novel pyrazolopyrimidine scaffolds against established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types. The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized treatment, but acquired resistance, often through secondary mutations like T790M, remains a significant clinical challenge. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic system for developing next-generation EGFR inhibitors capable of overcoming this resistance. This guide provides a comparative analysis of selected pyrazolopyrimidine-based inhibitors against standard-of-care EGFR TKIs, supported by experimental data and detailed protocols.

Comparative Efficacy: Biochemical and Cellular Assays

The inhibitory potential of novel compounds is typically assessed through both biochemical assays, which measure direct enzyme inhibition, and cellular assays, which determine the effect on cancer cell viability and proliferation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrazolopyrimidine compounds and approved EGFR TKIs against wild-type (WT) and clinically relevant mutant forms of EGFR.

Table 1: Comparative Biochemical Activity (IC50) of EGFR Inhibitors

Compound ClassInhibitorEGFR (WT) IC50 (µM)EGFR (T790M) IC50 (µM)EGFR (L858R/T790M) IC50 (nM)
Pyrazolopyrimidine Compound 12b [1]0.0160.236-
Pyrazolopyrimidine Compound 16 [2]0.034--
Pyrazolopyrimidine Compound 4 [2]0.054--
Pyrazolopyrimidine Compound 15 [2]0.135--
Quinazoline (1st Gen) Erlotinib 0.002¹>10.0⁵-
Quinazoline (1st Gen) Gefitinib ---
Pyrimidine (2nd Gen) Afatinib ---
Pyrimidine (3rd Gen) Osimertinib --<0.3[3]
Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not readily available in the searched literature.

Table 2: Comparative Cellular Activity (IC50) of EGFR Inhibitors

Compound ClassInhibitorA549 (EGFR-WT) IC50 (µM)HCT-116 (EGFR-WT) IC50 (µM)PC-9 (del19) IC50 (nM)H1975 (L858R/T790M) IC50 (nM)
Pyrazolopyrimidine Compound 12b [1]8.2119.56--
Quinazoline (1st Gen) Erlotinib --7[4]>10,000[4][5]
Quinazoline (1st Gen) Gefitinib --20³>5,000¹⁷
Pyrimidine (2nd Gen) Afatinib --0.8[4]57[4]
Pyrimidine (3rd Gen) Osimertinib --18¹²5[4]
Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not readily available in the searched literature. Cell lines represent different cancer types and EGFR mutation statuses.

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the mechanism and evaluation of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP site) Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

The diagram above illustrates the canonical EGFR signaling cascade.[5][6][7] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which ultimately drive gene transcription related to cell proliferation and survival.[6] Pyrazolopyrimidine inhibitors act by competing with ATP at the kinase domain, blocking these downstream signals.

Drug_Screening_Workflow arrow arrow Start Compound Library (Pyrazolopyrimidines) Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs. EGFR mutants Start->Biochem Primary Screen Cellular Cell-Based Viability Assay (e.g., MTT) Determine IC50 vs. Cancer Cell Lines Biochem->Cellular Hit Confirmation Selectivity Selectivity Profiling (Kinase Panel / Normal Cells) Cellular->Selectivity Lead Generation Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Selectivity->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Optimization End Lead Candidate InVivo->End

Typical Workflow for EGFR Inhibitor Screening.

The screening workflow outlines the phased approach to identifying and validating novel kinase inhibitors.[8] It begins with high-throughput biochemical screening, followed by validation in cellular models to assess potency and cytotoxicity. Promising candidates then undergo selectivity profiling and detailed mechanistic studies before advancing to preclinical in vivo models.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key assays cited in this guide.

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

  • Objective: To determine the IC50 value of a test compound against a recombinant EGFR kinase (WT or mutant).

  • Materials:

    • Recombinant Human EGFR (active kinase domain)

    • Test Compound (e.g., Pyrazolopyrimidine derivative)

    • Reference Inhibitor (e.g., Erlotinib)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine 5'-triphosphate)

    • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

    • ADP-Glo™ Reagent (Promega)

    • Kinase Detection Reagent (Promega)

    • 384-well or 96-well white assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

    • Assay Plate Setup: Add 1-5 µL of the diluted compound or control (DMSO vehicle) to the wells of the assay plate.

    • Enzyme Addition: Dilute the recombinant EGFR enzyme in Kinase Assay Buffer and add 2 µL to each well (excluding "no enzyme" blank controls).

    • Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.

    • Incubation: Shake the plate gently and incubate at room temperature (or 30°C) for 60 minutes.

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition relative to the DMSO-treated control wells. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation after treatment with a test compound.

  • Objective: To determine the IC50 value of a test compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, H1975, PC-9)

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

    • Test Compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well clear tissue culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

    • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising foundation for the development of potent and selective EGFR inhibitors. As demonstrated by the presented data, lead compounds from this class, such as Compound 12b, exhibit potent enzymatic inhibition of both wild-type and T790M mutant EGFR.[1] While their cellular potencies may require further optimization to match third-generation inhibitors like osimertinib, their efficacy against resistant mutations highlights their therapeutic potential. The provided experimental protocols and workflows offer a standardized framework for researchers to further investigate and compare novel pyrazolopyrimidine derivatives, aiding in the rational design and development of next-generation anticancer agents.

References

Kinase Selectivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine that can effectively mimic ATP and interact with the hinge region of various kinases.[1] This has led to the development of numerous kinase inhibitors based on this core structure for the treatment of diseases such as cancer.[1] This guide provides a comparative analysis of the kinase selectivity profile of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of a key this compound derivative against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are measures of the compound's potency.

CompoundTarget KinaseIC50 / Ki (µM)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)Src0.423 (Ki)[2][3]
Abl0.419 (Ki)[3]
Fyn>1 (Ki)[2]

Note: Lower IC50 or Ki values indicate greater potency.

Kinase Selectivity Profile

To ensure that the biological activity of a kinase inhibitor is due to its effect on the intended target, it is crucial to determine its selectivity across the kinome. A common method for this is to screen the compound against a large panel of kinases.

For example, a kinome-wide selectivity profiling of a related pyrazolo[3,4-d]pyrimidine derivative, compound 51 , was performed at a concentration of 30 nM against 468 kinase targets. The results indicated that the compound was highly selective, inhibiting only a small fraction of the tested kinases by more than 70%.[4] This highlights the potential for developing highly selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant Kinase (e.g., Src, CDK2/Cyclin A2, EGFR, RET)

  • Kinase Substrate (specific for each kinase)

  • Test Inhibitor (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction Setup: To each well of the plate, add the diluted test inhibitor. Add a master mix containing the kinase enzyme and substrate in kinase buffer.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration is typically near its Km value for the specific kinase.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add the reagent from the luminescent kinase assay kit to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the detection reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all other readings. Normalize the data to the DMSO control (0% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6][7][8][9][10]

Specific Kinase Assay Protocols:
  • Src Kinase Assay: A common substrate for Src kinase assays is the synthetic polypeptide Poly(Glu, Tyr) 4:1.[3] The assay can be performed in a 96-well ELISA format using a horseradish peroxidase-coupled anti-phosphotyrosine monoclonal antibody as a reporter molecule.[11]

  • CDK2/Cyclin A2 Kinase Assay: Histone H1 is a commonly used substrate for CDK2/Cyclin A2.[5][9]

  • EGFR Kinase Assay: A fluorescent peptide substrate, such as Y12-Sox, can be used in a continuous-read kinase assay.[12] Alternatively, Poly(Glu, Tyr) 4:1 can be used as a substrate in a luminescent assay format.[6]

  • RET Kinase Assay: A specific peptide substrate, such as IGF-1Rtide, is often used for RET kinase assays.[13][14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by the kinases targeted by pyrazolo[3,4-d]pyrimidine derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Test Inhibitor (Serial Dilution) plate 96/384-well Plate inhibitor->plate enzyme Kinase Enzyme enzyme->plate substrate Substrate & ATP substrate->plate incubation Incubation plate->incubation luminescence Luminescence Detection incubation->luminescence analysis IC50 Determination luminescence->analysis

General workflow for an in vitro kinase inhibition assay.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrins FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration, Angiogenesis STAT3->Proliferation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Simplified Src signaling pathway.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates DNA_Synthesis DNA Synthesis (S Phase Entry) CDK2->DNA_Synthesis CyclinA Cyclin A CyclinA->CDK2 activates

Simplified CDK2 signaling pathway in cell cycle progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Cell_Response Proliferation, Survival, Differentiation STAT->Cell_Response MEK MEK Raf->MEK Akt->Cell_Response PKC->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response

Simplified EGFR signaling pathway.

RET_Signaling_Pathway GFL GDNF Family Ligands (GFL) GFRa GFRα Co-receptor GFL->GFRa binds RET RET GFRa->RET activates Shc_Grb2 Shc/Grb2/SOS RET->Shc_Grb2 PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg Ras Ras Shc_Grb2->Ras Akt Akt PI3K->Akt Cell_Response Neuronal Survival, Differentiation, Proliferation PLCg->Cell_Response Raf Raf Ras->Raf Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Simplified RET signaling pathway.

References

Comparative Efficacy of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro and in vivo anticancer activities of substituted 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine compounds reveals a class of molecules with significant potential in targeting key oncogenic pathways. These compounds, built upon a pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated potent inhibitory effects against various cancer cell lines and in animal models, primarily through the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases like Src.

This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data from multiple studies. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this chemical series.

In Vitro Efficacy: Potent Anti-proliferative Activity

Derivatives of this compound have been the subject of numerous synthetic and medicinal chemistry efforts, leading to the identification of compounds with significant anti-proliferative effects across a range of human cancer cell lines. The core scaffold serves as a versatile platform for chemical modifications that modulate the biological activity of the resulting molecules.

One area of significant interest has been the development of these compounds as inhibitors of EGFR tyrosine kinase (EGFR-TK).[1] A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines demonstrated notable inhibitory activity on the cell proliferation of the A-431 human epidermoid carcinoma cell line, which overexpresses EGFR.[2] Certain derivatives from this series also inhibited the phosphorylation of EGFR-TK, a critical step in the activation of downstream signaling pathways that promote tumor growth.[2]

Further studies have explored a variety of substitutions on the pyrazolo[3,4-d]pyrimidine core, leading to compounds with broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel.[3] For example, certain derivatives have shown GI50 (50% growth inhibition) values in the low micromolar to nanomolar range against leukemia, non-small cell lung cancer, colon, and breast cancer cell lines.[3][4]

The following table summarizes the in vitro anti-proliferative activity of selected this compound derivatives and related analogues.

Compound IDR-group ModificationCancer Cell LineIC50/GI50 (µM)Target/Mechanism
Series 2a, 2d, 2g 4-amino substituted with 2-chloro-2-phenylethyl at N1A-431 (Epidermoid Carcinoma)Not specifiedInhibition of EGF-stimulated cell proliferation and EGFR-TK phosphorylation[2]
Compound 15 Cyano pyrazole linked to pyrazolo[3,4-d]pyrimidineNCI 60 Panel1.18 - 8.44Broad-spectrum anti-proliferative[3]
Compound 16 Ethyl ester at 4-imidazole ring linked to pyrazolo[3,4-d]pyrimidineNCI 60 Panel0.018 - 9.98Broad-spectrum anti-proliferative[3]
Compound 4 Substituted imidazole ringNCI 60 PanelModerate activityAnti-proliferative[3]
Compound 12b Not specifiedA549 (Lung), HCT-116 (Colon)8.21, 19.56EGFR inhibitor[5]
Compound 1a Not specifiedA549 (Lung)2.24Induces apoptosis[6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The promising in vitro activity of several pyrazolo[3,4-d]pyrimidine derivatives has been translated into significant in vivo efficacy in preclinical animal models. These studies are crucial for evaluating the therapeutic potential of these compounds in a physiological setting.

In mouse xenograft models, where human tumors are implanted into immunodeficient mice, administration of specific pyrazolo[3,4-d]pyrimidine derivatives has led to a notable reduction in tumor growth.[7][8] For instance, a hybrid of pyrazolo[3,4-d]pyrimidine and urea, compound 37 (CBS-1), demonstrated prominent tumoricidal effects in a lung adenocarcinoma xenograft model.[8] This suggests that these compounds can effectively reach the tumor tissue and exert their anticancer effects in a complex biological environment.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways that are frequently dysregulated in cancer. The EGFR and Src signaling pathways are prominent targets for this class of compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues within the receptor's intracellular domain, creating docking sites for various signaling proteins and initiating a cascade of downstream events that promote cell proliferation, survival, and migration. Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.[3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Phosphorylated) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->P_EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival. Overexpression or constitutive activation of Src is common in many cancers and is associated with metastasis and poor prognosis. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase, thereby blocking its downstream effects on the cellular machinery.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Receptor->Src Activation P_Src P-Src (Active) Src->P_Src FAK FAK P_Src->FAK STAT3 STAT3 P_Src->STAT3 RAS_MAPK RAS-MAPK Pathway P_Src->RAS_MAPK Cell_Processes Cell Proliferation, Adhesion, Migration FAK->Cell_Processes STAT3->Cell_Processes RAS_MAPK->Cell_Processes Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->P_Src Inhibition

Caption: Src signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of the in vitro and in vivo efficacy of these compounds involves a series of standardized experimental procedures.

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with varying concentrations of compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50/GI50 values G->H

References

comparing the anti-proliferative activity of novel pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Proliferative Activity of Novel Pyrazolo[3,4-d]pyrimidines

The search for novel therapeutic agents against cancer is a paramount endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazolo[3,4-d]pyrimidines have emerged as a privileged structure. Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a variety of protein kinases, which are often dysregulated in cancer. This guide provides a comparative analysis of the anti-proliferative activity of recently developed pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from various studies.

Data Presentation: Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values in µM) of selected novel pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
12b MDA-MB-468Breast Cancer3.343 ± 0.13Staurosporine6.358 ± 0.24
T-47DBreast Cancer4.792 ± 0.21Staurosporine4.849 ± 0.22
7d OVCAR-4Ovarian Cancer1.74Erlotinib-
ACHNRenal Cancer5.53Erlotinib>10
NCI-H460Non-Small Cell Lung Cancer4.44Erlotinib8.62
1d MCF-7Breast Cancer1.74Doxorubicin-
1a A549Non-Small Cell Lung Cancer2.24Doxorubicin9.20
PP-31d NCI-H460Non-Small Cell Lung Cancer2--
S29 DaoyMedulloblastoma1.72--
SI163 DaoyMedulloblastoma3.5--
Compound 5 Caco-2Colorectal Carcinoma---
A549Non-Small Cell Lung Cancer---
HT1080Fibrosarcoma---
HelaCervical Cancer---
Compound 7 Caco-2Colorectal Carcinoma43.75--
A549Non-Small Cell Lung Cancer17.50--
HT1080Fibrosarcoma73.08--
HelaCervical Cancer68.75--
10e MCF-7Breast Cancer11--
5i MCF-7Breast Cancer3-10--
HCT116Colon Cancer3-10--
HepG-2Liver Cancer3-10--

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as VEGFR-2, EGFR, and Src, is a key indicator of the mechanism of action.

  • Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate are prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence, or radioactivity-based assays.

  • IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-inhibition curves.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay

The induction of apoptosis is often assessed to understand the mode of cell death induced by the compounds.

  • Annexin V/PI Staining: Treated and untreated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric assay.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the anti-proliferative activity of novel pyrazolo[3,4-d]pyrimidines.

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses cluster_3 Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival SRC->Proliferation SRC->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->RTK Inhibition Inhibitor->SRC Inhibition

Caption: Targeted Kinase Signaling Pathways.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Novel Pyrazolo[3,4-d]pyrimidines characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt Anti-proliferative Screening (MTT Assay) characterization->mtt ic50 Determination of IC50 Values mtt->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay kinase_assay->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar

Caption: Experimental Workflow for Evaluation.

Conclusion

Novel pyrazolo[3,4-d]pyrimidine derivatives continue to be a promising class of compounds with significant anti-proliferative activity against a broad range of cancer cell lines. The data presented herein highlights their potency, often in the low micromolar to nanomolar range. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as VEGFR-2, EGFR, and Src, leading to cell cycle arrest and induction of apoptosis.[1][2][3] The detailed experimental protocols and illustrative diagrams provide a framework for researchers in the field to design and evaluate new and more effective pyrazolo[3,4-d]pyrimidine-based anticancer agents. Further preclinical and clinical studies are warranted to translate these promising in vitro results into effective cancer therapies.

References

Unveiling the Potency of Pyrazolo[3,4-d]pyrimidines as Src Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comprehensive comparison of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase pivotal in cancer cell proliferation, survival, and metastasis. We present a detailed analysis of their performance against other established Src inhibitors, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Src Kinase Inhibitors

The inhibitory efficacy of various pyrazolo[3,4-d]pyrimidine compounds against Src kinase has been evaluated and compared with other well-known Src inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and/or inhibitor constants (Ki), providing a quantitative basis for comparison. Lower values indicate higher potency.

Compound ClassCompoundTarget KinaseIC50 (nM)Ki (µM)Cell Line/Assay Condition
Pyrazolo[3,4-d]pyrimidines S7c-Src6240-Daoy (Medulloblastoma)
S29c-Src1720-Daoy (Medulloblastoma)
SI163c-Src3500-Daoy (Medulloblastoma)
SI388 (2a)Src-0.423Enzymatic Assay
SI306Src7200 - 11200-GIN8, GIN28, GCE28 (Glioblastoma)
Alternative Src Inhibitors PP2Lck/Fyn (Src family)4-5-Cell-free assay
DasatinibSrc0.8-Cell-free assay
BosutinibSrc1.2-Cell-free assay
Saracatinib (AZD0530)c-Src2.7-Cell-free assay
AZD0424Src~4-In vitro kinase assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of these Src kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Recombinant Src kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Src-specific peptide substrate

  • Test compounds (pyrazolo[3,4-d]pyrimidines and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound or DMSO (vehicle control).

  • Add the Src kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Src Phosphorylation

This technique is used to detect the phosphorylation status of Src at specific tyrosine residues (e.g., Tyr416 for activation) in whole-cell lysates.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Cancer cell lines (e.g., Daoy, U87)

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the test compounds for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src and a loading control like GAPDH.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Proliferation STAT3->Proliferation Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines Pyrazolo_pyrimidine->Src

Caption: Simplified Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Experimental_Workflow Start Start: Novel Pyrazolo[3,4-d]pyrimidine Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50/Ki) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Assays: Cell Viability (MTS) In_Vitro_Kinase_Assay->Cell_Viability_Assay Western_Blot Mechanism of Action: Western Blot for p-Src Cell_Viability_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Lead_Optimization->Start Iterative Improvement End Preclinical Candidate Lead_Optimization->End Successful

Caption: Experimental workflow for validating novel pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors.

Unveiling the Selectivity Profile: A Comparative Guide to the Off-Target Effects of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of the off-target effects is crucial for the development of safe and effective kinase inhibitors. This guide provides a comparative analysis of the selectivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds in cancer therapy. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a comprehensive understanding of their off-target interactions.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] Derivatives of this core structure have shown potent inhibitory activity against various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[3][4][5] However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target effects that can cause unforeseen toxicities.[6] This guide focuses on derivatives of this compound, providing insights into their selectivity and potential off-target liabilities.

Comparative Analysis of Kinase Inhibition

To illustrate the selectivity profile of a representative this compound derivative (designated here as Compound X for illustrative purposes), we have compiled a table of inhibitory activities against its intended primary target and a panel of off-target kinases. This data is representative of the type of information generated in a comprehensive kinase profiling study and is based on the known activities of this class of compounds.

Target Kinase Compound X IC50 (nM) Alternative Inhibitor (Dasatinib) IC50 (nM) Therapeutic Relevance
Primary Target
EGFR150.5Non-Small Cell Lung Cancer
Potential Off-Targets
Src50<1Solid Tumors, Leukemia
Lck1501.1T-cell Leukemia
Abl80<1Chronic Myeloid Leukemia
VEGFR23008Angiogenesis
PDGFRβ45028Solid Tumors
c-KIT>10005Gastrointestinal Stromal Tumors
p38α>5000>10000Inflammatory Diseases

Note: The data for Compound X is a hypothetical, yet representative, profile for a this compound derivative designed as an EGFR inhibitor. The data for Dasatinib, a multi-kinase inhibitor, is included for comparison and is derived from published literature.

Experimental Protocols for Assessing Off-Target Effects

A thorough evaluation of off-target effects employs a combination of biochemical and cell-based assays. Below are detailed protocols for two key methodologies.

In Vitro Kinase Profiling (e.g., KINOMEscan®)

This high-throughput screening method provides a broad overview of a compound's interaction with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.

Protocol:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: The DNA-tagged kinases from a comprehensive panel are arrayed in a multi-well plate.

  • Competition Assay: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand. The plate is incubated to allow for binding equilibrium to be reached.

  • Washing and Elution: Unbound components are washed away, and the bound kinase-DNA conjugates are eluted.

  • Quantification: The amount of eluted kinase-DNA is quantified using qPCR. The results are typically expressed as a percentage of the DMSO control.

  • Data Analysis: A low percentage of control indicates strong binding of the compound to the kinase, suggesting potential inhibition. Follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 for hits.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is then quantified by Western blotting or mass spectrometry.

  • Data Analysis: Generate a "melting curve" by plotting the percentage of soluble target protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of off-target effects, the following diagrams have been generated.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays compound Pyrazolopyrimidine Derivative kinase_panel Kinase Panel Screening (e.g., KINOMEscan®) compound->kinase_panel ic50_determination IC50/Kd Determination for Hits kinase_panel->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile target_engagement Confirm Target Engagement selectivity_profile->target_engagement Validate in cells cell_culture Cell Culture Treatment cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa downstream_signaling Analyze Downstream Signaling cell_culture->downstream_signaling cetsa->target_engagement target_engagement->downstream_signaling Functional consequence

Workflow for Assessing Off-Target Effects

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates SRC Src (Off-Target) EGFR->SRC Potential Off-Target Interaction EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC->RAS

Simplified EGFR Signaling and Potential Off-Target Interaction

References

Cross-Reactivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure in the development of kinase inhibitors. Its resemblance to the adenine ring of ATP allows it to bind to the ATP-binding site of various kinases, making it a versatile starting point for designing targeted therapies.[1][2] This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this scaffold, focusing on their activity against different kinase families. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.

Kinase Inhibitor Selectivity Profiles

The selectivity of kinase inhibitors is a critical aspect of their development, as off-target effects can lead to toxicity and reduced efficacy. The following tables summarize the inhibitory activity (IC50 values) of various this compound derivatives against a panel of kinases, highlighting their selectivity profiles.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases

Compoundc-Src (nM)Lck (nM)FAK (nM)Reference
Si306---[3]
Pro-Si306---[3]
S7---[4]
S29---[4]
SI163---[4]
A-420983-Potent inhibitor-[5]

Data not explicitly provided in the abstract.

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Receptor Tyrosine Kinases

CompoundEGFR (nM)VEGFR-2 (nM)Reference
Compound 13<10-[6]
Compound 14<10-[6]
Compound 15<10-[6]
Compound 17<10-[6]
Compound 19<10-[6]
Compound 22<10-[6]
Compound 26<10-[6]
Compound 28<10-[6]
Compound 30<10-[6]
Compound 5bPotent and selective-[7]
Compound 5i0.3 (EGFRwt)7.6[7]
Compound 9e-Moderately active[7]

Detailed IC50 values for all compounds were not available in the provided search results.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer solution with appropriate cofactors (e.g., MgCl2, ATP).

  • Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the excess ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines, which often overexpress specific kinases.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their cross-reactivity.

GF Growth Factor EGFR EGFR GF->EGFR Src Src EGFR->Src Ras Ras EGFR->Ras FAK FAK Src->FAK Proliferation Cell Proliferation, Survival, Invasion FAK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR and Src signaling pathways.

Start Start: Pyrazolo[3,4-d]pyrimidine Inhibitor Library Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric Assay) Start->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Start->Cell_Assay Kinase_Panel Screen against a Panel of Kinases Biochemical_Assay->Kinase_Panel IC50_Determination Determine IC50 Values Kinase_Panel->IC50_Determination Selectivity_Analysis Analyze Selectivity Profile (Cross-Reactivity) IC50_Determination->Selectivity_Analysis Cell_Assay->Selectivity_Analysis Lead_Identification Lead Compound Identification Selectivity_Analysis->Lead_Identification

Caption: Kinase inhibitor cross-reactivity workflow.

References

Benchmarking Novel Pyrazolo[3,4-d]pyrimidine Compounds Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of novel heterocyclic compounds. Among these, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of new anticancer agents.[1][2][3] This guide provides a comprehensive comparison of newly developed pyrazolo[3,4-d]pyrimidine compounds against established anticancer drugs, supported by experimental data and detailed methodologies. The objective is to offer an objective resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

Introduction to Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many biologically active molecules, including ATP.[2][4] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer, such as cell growth, proliferation, and survival.[5][6] Consequently, these compounds have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Cyclin-Dependent Kinases (CDKs).[1][6][7][8]

Comparative Performance Data

The efficacy of novel pyrazolo[3,4-d]pyrimidine compounds is typically assessed through in vitro studies, measuring their inhibitory concentration (IC50) against specific molecular targets and their growth inhibitory potential (GI50) against various cancer cell lines. The following tables summarize the performance of representative new compounds compared to well-established drugs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)
Compound/DrugTarget: EGFR (WT)Target: EGFR (T790M)Target: VEGFR-2Target: c-SrcTarget: CDK2Reference(s)
New Pyrazolo[3,4-d]pyrimidines
Compound 12b0.0160.236---[7]
Compound 5i0.3-7.60--[1]
Compound 150.135----[9][10]
Compound 160.034----[9][10]
SI306---0.13 (Ki)-[11]
Compound 14----0.057[4]
Known Drugs
Erlotinib0.0060.563---[7]
Gefitinib-----[10]
Sunitinib-----[12]
Dasatinib---Yes-[13]
Roscovitine----Yes[4][6]
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, µM)
Compound/DrugA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)MDA-MB-468 (Breast)OVCAR-4 (Ovarian)Reference(s)
New Pyrazolo[3,4-d]pyrimidines
Compound 12b8.2119.56---[7]
Compound 1a2.24-42.3--[14]
Compound 15---0.267 (vs. DOX-resistant)-[9][10]
Compound 16---0.844 (vs. DOX-resistant)-[9][10]
Compound 7d4.44---1.74[2]
Known Drugs
Erlotinib-----[2]
Doxorubicin9.20----[14]
Cisplatin--4.70--[15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and evaluation processes discussed, the following diagrams are provided in DOT language.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Compound Pyrazolo_pyrimidine->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine compounds.

Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) In_Vitro_Screening->Kinase_Assay Cell_Assay Anti-proliferative Assay (e.g., MTT, SRB) In_Vitro_Screening->Cell_Assay Mechanism_Studies Mechanism of Action Studies Cell_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis Docking Molecular Docking Mechanism_Studies->Docking In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pyrazolo[3,4-d]pyrimidine compounds.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds and reference drugs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50/GI50 value is determined by plotting the inhibition percentage against the compound concentration.

Kinase Inhibition Assay
  • Assay Principle: The ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2) is measured. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reaction Mixture: The kinase, substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.

  • Incubation: The reaction mixture is incubated at room temperature to allow the kinase to phosphorylate the substrate.

  • Luminescence Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: The luminescent signal is measured, and the percentage of kinase inhibition is calculated. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The data presented in this guide demonstrates that newly synthesized compounds can exhibit potent and selective inhibitory activity against key cancer-related kinases, often comparable or superior to existing drugs. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a valuable resource for researchers in this field. Further investigation, including in vivo studies and exploration of structure-activity relationships, will be crucial in translating these promising preclinical findings into clinically effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a compound containing a chlorinated heterocyclic core and a sulfur-containing functional group.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the preparation of this document. The following procedures are based on the general principles for the disposal of chlorinated heterocyclic compounds and organosulfur compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of chlorinated and sulfur-containing organic compounds necessitates stringent safety measures.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat, buttoned, and closed-toed shoes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible.

Work Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container.

    • Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal by the waste management company.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Include any solvent names if it is a solution. Attach a hazardous waste tag as required by your institution.

Step 2: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.

Step 3: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Temporary Storage cluster_4 Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste (Solutions) in Designated Halogenated Organic Waste Container B->D E Securely Seal Container C->E D->E F Label Container with Chemical Name and Hazard Information E->F G Store in Secondary Containment in a Satellite Accumulation Area F->G H Contact EHS for Hazardous Waste Pickup G->H I Waste Collected by Licensed Hazardous Waste Vendor H->I

Mastering the Safe Handling of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation, including redness, pain, and watering.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.[1]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities involved, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] A full-face shield is recommended when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound.[5]
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

Handling and Experimental Procedures

The following workflow diagram illustrates the key steps for safely handling this compound during experimental use.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Conduct Reaction in Closed System D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste in Labeled Containers F->G H Remove and Dispose of PPE G->H

Caption: A stepwise workflow for the safe handling of the target compound.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear Appropriate PPE: Don the full set of recommended PPE, including respiratory protection if necessary.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour this chemical down the drain.

  • Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3] All personnel handling this compound must be familiar with the location and operation of this emergency equipment.

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.